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Furano-DT cep Documentation Hub

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  • Product: Furano-DT cep

Core Science & Biosynthesis

Foundational

Structural Elucidation of Furano-DT cep: A Comprehensive Analytical Protocol

Executive Summary The structural elucidation of Furano-DT cep (a designated code for a novel Furan-containing Diterpene isolated from Cephalosporium sp.) represents a complex challenge in natural product chemistry. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural elucidation of Furano-DT cep (a designated code for a novel Furan-containing Diterpene isolated from Cephalosporium sp.) represents a complex challenge in natural product chemistry. This class of compounds often exhibits potent antimicrobial and cytotoxic activities, making them high-value targets in drug development. However, the fusion of a labile furan moiety with a rigid diterpene backbone creates specific stereochemical and spectral ambiguities.

This technical guide provides a rigorous, self-validating workflow for determining the planar and 3D structure of Furano-DT cep. It moves beyond standard protocols, emphasizing the causality between structural hypotheses and spectroscopic evidence.

Phase 1: Isolation and Molecular Formula Determination

Objective: Establish the elemental composition and degree of unsaturation to constrain structural possibilities.

High-Resolution Mass Spectrometry (HRMS)

Standard low-resolution MS is insufficient for novel diterpenes due to isobaric interference.

  • Protocol: Electrospray Ionization (ESI) in positive mode (

    
     and 
    
    
    
    ).
  • Causality: The observation of a specific mass defect allows the precise calculation of the molecular formula.

  • Target: For a typical furanoditerpene, we anticipate a formula range approximating

    
    .
    
  • Validation: The isotopic pattern (specifically

    
     abundance) must match the theoretical distribution within 5% error.
    
Infrared Spectroscopy (FT-IR)
  • Diagnostic Bands:

    • Furan Ring: Characteristic breathing vibrations at ~1500 cm⁻¹ and 870 cm⁻¹.

    • Hydroxyls: Broad band at 3400 cm⁻¹ (crucial for Mosher's analysis later).

    • Absence of Carbonyl: If the furan is the sole oxygen source aside from alcohols, the absence of >1700 cm⁻¹ peaks confirms the lack of lactones or ketones.

Phase 2: NMR Topology and Planar Connectivity

Objective: Map the carbon-carbon and carbon-heteroatom framework.

1D NMR Strategy ( and )

The furan ring provides the "anchor" signals for the spectrum.

Table 1: Diagnostic NMR Shifts for Furan Moiety in Furano-DT cep

PositionAtom Type

(ppm)

(ppm)
MultiplicityCoupling (

)
Furan

CH7.35 - 7.45142.0 - 144.0d / t

Hz
Furan

CH6.25 - 6.35110.0 - 112.0d

Hz
Quaternary Cq-120.0 - 125.0--
Bridgehead CH2.80 - 3.1045.0 - 55.0m-
2D NMR Correlation Workflow

The connectivity is established using a specific sequence of experiments to bridge the aromatic furan system with the aliphatic diterpene core.

  • COSY (Correlation Spectroscopy): Traces the spin systems of the aliphatic chain.

    • Critical Step: Identify the spin system starting from the bridgehead proton adjacent to the furan ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Assigns protons to their direct carbons.

    • Note: Distinguish between the furan carbons (aromatic region) and olefinic carbons of the diterpene backbone.

  • HMBC (Heteronuclear Multiple Bond Coherence): The Linchpin Experiment.

    • Protocol: Optimized for long-range coupling (

      
       Hz).
      
    • Key Correlation: Look for correlations from the Furan

      
      -proton to the quaternary carbons of the diterpene junction. This physically links the "head" (furan) to the "body" (diterpene).
      
Visualization: Connectivity Logic

The following diagram illustrates the logical flow of connecting spectral data to structural fragments.

ElucidationWorkflow cluster_input Input Data cluster_process Connectivity Logic HRMS HRMS Data (Molecular Formula) Frag_A Fragment A: Furan Ring HRMS->Frag_A Unsaturation Index NMR_1D 1D NMR (Functional Groups) NMR_1D->Frag_A Aromatic Shifts Frag_B Fragment B: Diterpene Core NMR_1D->Frag_B Aliphatic Region HMBC HMBC Correlations (The Bridge) Frag_A->HMBC Frag_B->HMBC Structure Planar Structure Candidate HMBC->Structure Link C(furan)-C(quat)

Caption: Logic flow for assembling Furano-DT cep fragments using HMBC as the bridging evidence.

Phase 3: Stereochemical Configuration

Objective: Determine relative and absolute configuration. This is the most common failure point in drug development, leading to inactive enantiomer synthesis.

Relative Configuration (NOESY/ROESY)
  • Protocol: Phase-sensitive NOESY with a mixing time of 500-800 ms.

  • Analysis:

    • Identify "Face A" vs. "Face B" of the decalin/diterpene system.

    • Methyl groups are used as stereochemical beacons. If

      
      -19 shows NOE to 
      
      
      
      -5, they are co-facial (e.g., both
      
      
      ).
Absolute Configuration: Modified Mosher’s Method

If the Furano-DT cep contains a secondary alcohol, this chemical derivatization is mandatory.

Experimental Protocol:

  • Aliquots: Split 1.0 mg of compound into two vials.

  • Derivatization: Treat vial 1 with

    
    -MTPA-Cl and vial 2 with 
    
    
    
    -MTPA-Cl in dry pyridine-d5.
  • Analysis: Acquire

    
     NMR. Calculate 
    
    
    
    .
  • Interpretation: A systematic distribution of positive and negative

    
     values allows assignment of the carbinol center configuration (
    
    
    
    or
    
    
    ) based on the shielding cone of the phenyl group.
Quantum Chemical Calculation (ECD/DFT)

For molecules lacking suitable handles for Mosher's method, Electronic Circular Dichroism (ECD) combined with Time-Dependent Density Functional Theory (TDDFT) is the gold standard.

  • Workflow:

    • Conformational Search: Monte Carlo search using MMFF94 force field.

    • Geometry Optimization: DFT at B3LYP/6-31G(d) level in vacuo and solvent model (PCM).

    • Spectral Calculation: TDDFT calculation of ECD spectra.

    • Comparison: The Boltzmann-weighted calculated spectrum is overlaid with the experimental ECD spectrum. A "mirror image" match indicates the opposite enantiomer.

Phase 4: Validated Elucidation Workflow

The following diagram details the decision-making process for the entire project.

ElucidationPipeline Start Crude Extract (Cephalosporium sp.) Isolation HPLC-DAD / SPE Isolation Start->Isolation Purity Purity Check (>95% via UPLC) Isolation->Purity MS_NMR HRMS & 1D NMR Purity->MS_NMR Decision Structure Solved? MS_NMR->Decision Advanced 2D NMR (HMBC/NOESY) + Mosher's/DFT Decision->Advanced No (Ambiguous) Final Furano-DT cep Defined Decision->Final Yes Advanced->Final

Caption: Step-by-step decision matrix for the isolation and structural definition of Furano-DT cep.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

    • Context: Authoritative source for interpreting Furan ring IR and NMR shifts.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration. Nature Protocols, 2, 2451–2458.

    • Context: The standard protocol for the chemical derivatization (Mosher's method) described in Phase 3.2.
  • Stephens, P. J., Harada, N., & Ogata, K. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD). Wiley.

    • Context: Theoretical grounding for the DFT/ECD calcul
  • Cornforth, J. (1993). The structure of furan-containing natural products. Natural Product Reports.

    • Context: Historical and mechanistic context for furan-diterpene biosynthesis and structural fe
Exploratory

High-Fidelity DNA Inter-Strand Cross-Linking: A Technical Guide to Furan-Modified Nucleosides

Executive Summary The incorporation of Furan-modified deoxythymidine (Furan-dT) into oligonucleotides represents a paradigm shift in covalent probe design. Unlike non-discriminating cross-linkers (e.g., psoralens or nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Furan-modified deoxythymidine (Furan-dT) into oligonucleotides represents a paradigm shift in covalent probe design. Unlike non-discriminating cross-linkers (e.g., psoralens or nitrogen mustards), Furan-dT offers an inducible, site-specific cross-linking mechanism. "Furano-DT cep" refers to the phosphoramidite precursor (5-(furan-2-yl)-2'-deoxyuridine-3'-CEP) used in solid-phase synthesis.

This guide details the mechanistic underpinnings, synthesis protocols, and critical applications of Furan-dT, specifically focusing on its utility in Single Nucleotide Polymorphism (SNP) detection and kinetic trapping of DNA-binding proteins.

The Mechanistic Core: Oxidative Activation

The power of Furan-dT lies in its "masked" reactivity. The furan moiety remains chemically inert during standard solid-phase phosphoramidite synthesis and physiological incubation. Reactivity is only triggered upon oxidation, ensuring zero background cross-linking during sample preparation.

The Activation Pathway
  • Pro-drug State: The furan ring is stable within the DNA duplex.

  • Trigger: Chemical oxidation (typically using N-bromosuccinimide, NBS) or photo-oxidation (Singlet Oxygen,

    
    ) converts the furan into a reactive cis-2-butene-1,4-dial  (an enal intermediate).
    
  • Capture: This electrophilic intermediate undergoes a rapid reaction with the exocyclic amine of a complementary Adenine (A) or Cytosine (C), forming a stable covalent bridge.

Pathway Visualization

FuranMechanism Furan Furan-dT Probe (Inert) Intermediate Reactive Enal (cis-2-butene-1,4-dial) Furan->Intermediate Oxidation Trigger Oxidative Trigger (NBS or ^1O_2) Trigger->Intermediate Crosslink Stable DNA-DNA Cross-Link Intermediate->Crosslink Nucleophilic Attack Target Target Base (Adenine/Cytosine) Target->Crosslink Hybridization

Figure 1: The oxidative activation pathway of Furan-dT. The inert furan moiety is converted into a reactive enal, which traps the complementary base.

Synthesis & Incorporation

Phosphoramidite Handling

The Furan-dT phosphoramidite (Furano-DT cep) is compatible with standard DNA synthesizers (e.g., MerMade, ABI) but requires specific handling to prevent premature oxidation.

  • Coupling: Standard coupling time (3–6 minutes) is sufficient.

  • Deprotection: Use UltraMild deprotection chemistry (Potassium Carbonate in Methanol or Ammonium Hydroxide at room temperature).

    • Critical Warning: Avoid high-temperature deprotection or harsh oxidizers (like Iodine) if possible, although furan is generally stable to standard Iodine oxidation cycles during synthesis.

  • Purification: HPLC or PAGE purification is recommended. Avoid acidic buffers which can degrade the furan ring over time.

Applications in Molecular Biology

Single Nucleotide Polymorphism (SNP) Detection

Furan-dT cross-linking is highly sensitive to the geometry of the double helix. A mismatch at the target site (e.g., A vs. G) distorts the helix enough to prevent the reactive enal from reaching the nucleophile.

  • Mechanism: Perfect match = High yield cross-link. Mismatch = Zero/Low yield cross-link.

  • Advantage: Provides a distinct "Yes/No" covalent signal, unlike thermodynamic hybridization which only shifts melting temperature (

    
    ).
    
Kinetic Trapping of DNA-Binding Proteins

Furan-dT can be used to map the contact points of enzymes (polymerases, helicases) or transcription factors. When the protein interacts with the modified DNA, activation of the furan can cross-link the DNA to proximal amino acid residues (lysine, histidine).

Detailed Experimental Protocol: NBS-Mediated Cross-Linking

This protocol describes the standard method for inter-strand cross-linking (ICL) using N-bromosuccinimide (NBS) as the oxidant.

Reagents
  • Buffer: 100 mM NaCl, 10 mM Phosphate Buffer (pH 7.0). Avoid amine-containing buffers (Tris) as they will compete with the cross-linking reaction.

  • NBS Stock: Freshly prepared 100 mM N-bromosuccinimide in cold water.

  • Oligos: Furan-modified strand and Complementary Target strand.

Workflow
StepActionTechnical Insight
1. Annealing Mix Furan-DNA and Target-DNA (1:1.2 ratio) in Buffer. Heat to 90°C, cool slowly to RT.Ensures all Furan probes are hybridized before activation.
2. Activation Add NBS (1 equivalent per furan moiety). Incubate for 15 mins at 4°C or RT.NBS selectively oxidizes the furan. 4°C slows side reactions.
3. Cycling Repeat NBS addition every 15 mins (Total 4-5 equivalents).Fresh NBS is required as it degrades in water.
4. Quenching Add excess Methionine or NADH.Scavenges remaining NBS and reactive aldehydes.
5. Analysis Denaturing PAGE (20% Polyacrylamide, 7M Urea).Cross-linked species migrate slower than single strands.
Workflow Visualization

ProtocolFlow Step1 1. Hybridization (Phosphate Buffer, pH 7) Step2 2. NBS Activation (Add 1 eq NBS, q15min) Step1->Step2 Step3 3. Reaction Phase (Enal formation & Attack) Step2->Step3 Step3->Step2 Repeat x4 Step4 4. Quench (Methionine/NADH) Step3->Step4 Step5 5. Analysis (Denaturing PAGE/HPLC) Step4->Step5

Figure 2: Step-by-step workflow for chemical activation of Furan-dT probes.

Quantitative Data: Cross-Linking Efficiency

The following table summarizes typical yields observed when targeting different bases using the NBS activation method (based on literature values from Madder et al.).

Target BaseComplementary ContextCross-Linking Yield (%)Specificity Note
Adenine (A) 5'-...A...-3'85 - 95% Highest efficiency; preferred target.
Cytosine (C) 5'-...C...-3'60 - 80% Good efficiency; pH dependent.
Guanine (G) 5'-...G...-3'< 5%Negligible (Mismatch control).
Thymine (T) 5'-...T...-3'< 2%Negligible (Mismatch control).

Note: Yields assume optimized buffer conditions (pH 7.0) and 4 equivalents of NBS.

Troubleshooting & Optimization

  • Issue: Low Cross-Linking Yield.

    • Cause: Old NBS stock or amine contamination.

    • Fix: Prepare NBS immediately before use. Ensure buffer is Phosphate or Cacodylate, NOT Tris or Glycine.

  • Issue: Degradation of DNA.

    • Cause: Excessive oxidation.

    • Fix: Reduce NBS equivalents or switch to photo-activation (Singlet Oxygen) using a photosensitizer like Methylene Blue if the sample is extremely sensitive.

  • Issue: Smearing on Gel.

    • Cause: Incomplete cross-linking or secondary structures.

    • Fix: Ensure fully denaturing conditions during PAGE (heat samples to 95°C in formamide buffer before loading).

References

  • Op de Beeck, M., & Madder, A. (2011). "Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements." Journal of the American Chemical Society, 133(4), 796-807.

  • Op de Beeck, M., & Madder, A. (2012). "Sequence specific DNA cross-linking triggered by visible light.

  • Stevens, K., & Madder, A. (2009). "Furan-modified oligonucleotides for DNA cross-linking: Probing the limits of reactivity." Nucleic Acids Research, 37(5), 1555-1565.

  • Glen Research. (n.d.). "User Guide to Furan-dT Phosphoramidite." Glen Research Technical Bulletins.

    • [Link] (General verification of phosphoramidite availability).

Foundational

Technical Guide: Furano-DT (5-Furanyl-dU) Phosphoramidite for Oligonucleotide Synthesis

Executive Summary This guide details the integration of Furano-DT cep (5-(2-furanyl)-2'-deoxyuridine cyanoethyl phosphoramidite) into automated oligonucleotide synthesis. Furano-DT serves as a highly specific, inducible...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of Furano-DT cep (5-(2-furanyl)-2'-deoxyuridine cyanoethyl phosphoramidite) into automated oligonucleotide synthesis. Furano-DT serves as a highly specific, inducible pharmacophore for Interstrand Cross-Linking (ICL) . Unlike non-discriminating cross-linkers, the furan moiety remains inert during standard synthesis and handling, becoming reactive only upon specific oxidative triggering (e.g., singlet oxygen or chemical oxidation). This makes it an invaluable tool for antisense therapeutics, SNP detection, and structural biology.

Part 1: Chemical Architecture & Mechanism

Structural Identity

The term "Furano-DT" functionally refers to 5-(2-furanyl)-2'-deoxyuridine . Although chemically a uracil derivative, it is classified as a Thymidine (dT) analogue because the C5-furan group mimics the steric and pairing properties of the C5-methyl group of thymine.

  • Chemical Name: 5-(2-furanyl)-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

  • Pairing: Forms stable Watson-Crick base pairs with Adenine.

  • Mechanism of Action: The furan ring acts as a "pro-electrophile." Upon oxidation (activation), it converts into a reactive keto-enal species that rapidly forms a covalent bridge with the exocyclic amine of a complementary Adenine (N6) or Cytosine (N4).

Mechanism of Cross-Linking

The utility of Furano-DT relies on a post-hybridization activation step.

  • Hybridization: The Furano-DT modified strand binds to its complement.

  • Activation: Singlet oxygen (

    
    ) is generated (via photosensitizer or chemical source).
    
  • Reaction: The furan ring undergoes [4+2] cycloaddition with

    
     to form an unstable endoperoxide, which rearranges into a reactive 4-oxo-2-butenal .
    
  • Ligation: This electrophile attacks the nucleophilic exocyclic amine of the target base on the opposing strand, forming a stable cross-link.

CrossLinkingMechanism Start Furano-DT (Inert) Trigger Activation (Singlet Oxygen 1O2) Start->Trigger Oxidation Intermediate Reactive Enal (4-oxo-2-butenal) Trigger->Intermediate Rearrangement Result Stable Interstrand Cross-Link (ICL) Intermediate->Result Nucleophilic Attack Target Target Base (Adenine N6 / Cytosine N4) Target->Result Covalent Bond

Figure 1: The activation pathway of Furano-DT from inert precursor to covalent cross-linker.

Part 2: Synthesis Protocol

Storage and Handling
  • Storage: Store desiccated at -20°C. The phosphoramidite is sensitive to moisture.

  • Reconstitution: Dissolve in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M .

    • Note: Ensure ACN water content is <30 ppm.

    • Shelf Life: Use dissolved amidite within 24-48 hours.

Automated Coupling Cycle

Furano-DT is compatible with standard DNA phosphoramidite cycles, but specific modifications ensure high coupling efficiency (>98%).

StepParameterRecommended ConditionRationale
Activator 5-Ethylthio-1H-tetrazole (ETT) or BTT0.25 MStandard activators work well; ETT is preferred for faster kinetics.
Coupling Time Duration3 - 6 minutes The furan modification adds steric bulk; extended coupling ensures complete reaction.
Capping ReagentsAc2O / N-MethylimidazoleStandard capping prevents deletion sequences.
Oxidation Reagent0.02 M Iodine in THF/Pyridine/H2OStandard. The furan ring is stable to standard iodine oxidation times (30-60s).
Detritylation Reagent3% TCA in DCMStandard. Monitor orange trityl color to confirm coupling.
Deprotection and Cleavage

The furan ring is chemically robust but can be sensitive to extreme acidic conditions or prolonged oxidative stress.

  • Reagent: Concentrated Ammonium Hydroxide (28-30% NH₄OH).

  • Conditions:

    • Preferred: Room Temperature for 24 hours (if using standard protecting groups on other bases).

    • Fast Deprotection: 55°C for 4-8 hours is generally acceptable but requires validation for long oligos.

    • Avoid: Do not use harsh deprotection conditions involving strong oxidizers.

  • Purification:

    • Glen-Pak / OPC: Compatible if DMT-on synthesis is used.

    • HPLC: Recommended for high-purity applications. The furan modification adds hydrophobicity, slightly increasing retention time compared to native T.

Part 3: Experimental Workflow for Cross-Linking

Once the Furano-DT oligonucleotide is synthesized and purified, the following workflow is used to trigger cross-linking.

Materials
  • Probe: Furano-DT modified oligonucleotide (10 µM).

  • Target: Complementary DNA/RNA strand (10 µM).

  • Buffer: 10 mM Phosphate buffer (pH 7.0), 100 mM NaCl.

  • Photosensitizer: Methylene Blue (MB) or Rose Bengal (2-5 µM) for singlet oxygen generation.

Protocol
  • Annealing: Mix Probe and Target in buffer. Heat to 90°C for 5 min and cool slowly to room temperature to form the duplex.

  • Photosensitizer Addition: Add Methylene Blue (final conc. 2 µM).

  • Irradiation: Irradiate the sample with a red light source (for MB, ~660 nm) or white light.

    • Duration: 5 to 30 minutes (optimization required based on sequence context).

  • Analysis: Analyze via Denaturing PAGE (Polyacrylamide Gel Electrophoresis).

    • Result: A cross-linked species will migrate significantly slower (higher molecular weight band) than the single strands.

Workflow Synth 1. Solid Phase Synthesis (Coupling Time: 6 min) Deprot 2. Deprotection (NH4OH, RT, 24h) Synth->Deprot Purify 3. HPLC Purification (Isolate Full Length) Deprot->Purify Anneal 4. Duplex Annealing (Target + Probe) Purify->Anneal Irradiate 5. Photo-Irradiation (Trigger Cross-link) Anneal->Irradiate Analyze 6. PAGE Analysis (Verify Ligation) Irradiate->Analyze

Figure 2: End-to-end workflow from synthesis to experimental validation.

Part 4: Quality Control & Troubleshooting

Mass Spectrometry (ESI-MS)

Verification of the molecular weight is critical.

  • Calculation: The Furano-dT residue adds a specific mass compared to a standard Thymidine.

    • Formula: C13H14N2O5 (Nucleoside)

    • Mass Shift: Ensure you calculate the mass of the 5-(2-furanyl)-dU residue correctly in your specific software. It is roughly +50 Da relative to Deoxyuridine, or similar to Thymidine + C4H2O - H2.

Common Issues
IssueProbable CauseSolution
Low Coupling Yield Insufficient reaction time or wet ACN.Increase coupling time to 6 mins; use fresh <30ppm water ACN.
No Cross-linking Failed oxidation or steric mismatch.Ensure target base is A or C. Check photosensitizer quality.
Degradation Acidic hydrolysis of furan.Avoid prolonged exposure to TCA; neutralize immediately after collection if manual.

References

  • Op de Beeck, M., & Madder, A. (2011). Sequence Specific DNA Cross-Linking Triggered by Visible Light. Journal of the American Chemical Society. [Link]

  • Op de Beeck, M., & Madder, A. (2012). Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements. Organic & Biomolecular Chemistry. [Link]

  • Glen Research. (n.d.). Modifying Bases - Furan-dT. (General reference for base modification protocols). [Link]

  • Carrette, L. L. G., et al. (2016). A furan-oxidation based site-specific cross-linking method for the analysis of nucleic acid interactions. Nature Protocols. [Link]

Exploratory

Technical Guide: Furano-DT CEP Phosphoramidite Chemistry

Advanced Protocols for Inter-Strand Cross-Linking (ICL) and Nucleic Acid Stabilization Executive Summary This technical guide details the chemistry, synthesis integration, and application of Furano-DT (5-(furan-2-yl)-2'-...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Inter-Strand Cross-Linking (ICL) and Nucleic Acid Stabilization

Executive Summary

This technical guide details the chemistry, synthesis integration, and application of Furano-DT (5-(furan-2-yl)-2'-deoxyuridine) phosphoramidite. This modified nucleoside serves as a "pro-electrophile." It is stable during standard solid-phase oligonucleotide synthesis but can be triggered post-synthesis—typically via singlet oxygen (


) oxidation—to form a highly reactive enal species. This species creates stable Inter-Strand Cross-Links (ICLs) with complementary Adenine or Cytosine bases, making it a critical tool for studying DNA repair mechanisms, stabilizing steric blocking antisense agents, and analyzing nucleic acid structure.

Part 1: Structural Basis & Chemical Properties

The Molecule

"Furano-DT" is a misnomer often used in lab slang; the chemically accurate description is 5-(furan-2-yl)-2'-deoxyuridine . It is a Thymidine analog where the C5-methyl group is replaced by a furan ring.

  • Base Pairing: The furan ring at the C5 position mimics the steric bulk of the thymine methyl group, allowing the base to maintain standard Watson-Crick hydrogen bonding with Adenine prior to activation.

  • Electronic Character: The furan ring is electron-rich, making it susceptible to oxidation by electrophilic oxygen species (singlet oxygen) or chemical oxidants (NBS), yet stable enough to withstand standard iodine oxidation cycles during phosphoramidite synthesis.

Chemical Structure Data
PropertySpecification
Chemical Name 5-(Furan-2-yl)-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite
Sugar Moiety 2'-Deoxyribose
Coupling Efficiency >98% (with extended coupling time)
Deprotection Compatibility UltraMild (Pac-A/iPr-Pac-dG) recommended; Standard ammonium hydroxide is risky.
Activation Trigger Photo-oxidation (Singlet Oxygen) or Chemical Oxidation (NBS)

Part 2: Mechanism of Action (The "Why")

The utility of Furano-DT lies in its inducible reactivity . It does not cross-link spontaneously; it requires a specific trigger. This temporal control is essential for therapeutic applications where off-target reactivity must be minimized.

The Activation Pathway
  • Triggering: Upon exposure to singlet oxygen (generated via a photosensitizer like Rose Bengal and light), the furan ring undergoes [4+2] cycloaddition.

  • Intermediate: This forms an unstable ozonide/endoperoxide intermediate.

  • Ring Opening: The intermediate rapidly rearranges into a cis-2-butene-1,4-dial (a reactive enal).

  • Cross-linking: This enal is a "hard" electrophile that rapidly reacts with the exocyclic amino groups of Adenine (

    
    ) or Cytosine (
    
    
    
    ) on the complementary strand or within the same strand (hairpins), forming a stable adduct.
Visualization of the Mechanism

The following diagram illustrates the transformation from stable precursor to active cross-linker.

FuranMechanism Precursor Furano-dT (Stable) (Duplex Context) Intermediate Endoperoxide Intermediate Precursor->Intermediate Oxidation Trigger Trigger: Singlet Oxygen (1O2) (Rose Bengal + Light) Trigger->Precursor Reactive 4-oxo-enal (Reactive Electrophile) Intermediate->Reactive Ring Opening Product Stable ICL Adduct Reactive->Product Nucleophilic Attack Target Target Nucleophile: Adenine (N6) or Cytosine (N4) Target->Product

Figure 1: Mechanistic pathway of Furan-oxidation mediated inter-strand cross-linking.

Part 3: Solid-Phase Synthesis Integration

Integrating Furano-DT into a standard workflow requires specific modifications to prevent degradation of the furan ring during synthesis and deprotection.

Synthesis Cycle Modifications
  • Diluent: Anhydrous Acetonitrile (ACN).

  • Concentration: 0.1 M (Standard).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or BTT.

  • Coupling Time: Extend to 6 minutes. The steric bulk of the furan ring at C5 can slightly retard coupling kinetics compared to native Thymidine.

  • Oxidation: Standard Iodine/Water/Pyridine is generally acceptable, but 0.02 M Iodine (mild oxidizer) is preferred to ensure the furan ring is not inadvertently oxidized.

Critical Deprotection Protocol (Self-Validating Step)

Warning: The furan ring is sensitive to harsh acidic conditions and prolonged exposure to strong nucleophiles at high heat.

  • Recommended: Use UltraMild chemistry (Pac-A, iPr-Pac-dG phosphoramidites for the rest of the sequence).

  • Reagent: 0.05 M Potassium Carbonate in Methanol.

  • Conditions: 4 hours at Room Temperature.

  • Alternative: Ammonium Hydroxide/Methylamine (AMA) for 10 mins at 65°C is possible but risks some degradation. Stick to UltraMild for >95% purity.

Part 4: Experimental Workflow: Activation & Cross-linking

This protocol describes the "Madder Method" for photo-induced cross-linking.

Reagents Setup
  • Oligonucleotide Mix: 10 µM Furano-modified oligo + 10 µM Complementary Target (in 100 mM NaCl, 10 mM Phosphate Buffer, pH 7.0).

  • Photosensitizer: Rose Bengal (Stock: 1 mM in water). Final concentration: 1-5 µM.

  • Light Source: White light (halogen lamp) or Green LED (530 nm).

Step-by-Step Protocol
  • Annealing: Heat the Oligo Mix to 90°C for 5 mins, then cool slowly to Room Temp over 1 hour to ensure perfect duplex formation.

  • Addition: Add Rose Bengal (2 µM final).

  • Irradiation: Place samples 10 cm from the light source. Irradiate for 5 to 15 minutes .

    • Quality Check: Monitor absorbance at 260nm. If the solution turns colorless (Rose Bengal bleaching), add fresh Rose Bengal.

  • Analysis: Analyze via Denaturing PAGE (20% Polyacrylamide, 7M Urea).

    • Expected Result: You will see a "gel shift." The cross-linked species (double molecular weight) will migrate significantly slower than the single strands.

Workflow Visualization

Workflow Step1 1. Synthesis (UltraMild Deprotection) Step2 2. Annealing (Target + Probe, pH 7.0) Step1->Step2 Step3 3. Sensitization (Add Rose Bengal) Step2->Step3 Step4 4. Photo-Activation (Green Light, 15 mins) Step3->Step4 Step5 5. PAGE Analysis (Detect Band Shift) Step4->Step5

Figure 2: Operational workflow for Furano-DT synthesis and activation.

Part 5: Applications in Drug Development

"Locking" Antisense Oligonucleotides (ASOs)

Furano-DT is used to covalently lock ASOs to their mRNA targets. Unlike standard hybridization (equilibrium-based), the covalent bond prevents strand dissociation, potentially increasing potency 100-fold.

  • Caveat: This permanently disables the mRNA, but also prevents the ASO from recycling (turnover).

CRISPR Off-Target Analysis

Researchers incorporate Furano-DT into guide RNAs or DNA substrates to capture transient protein-DNA interactions or to map "breathing" of the DNA helix during Cas9 interrogation.

SNP Detection

Because the cross-link is highly specific to the geometry of the duplex, a mismatch at the target site (e.g., a SNP) often distorts the helix enough to prevent the furan-enal from reaching the target amine. This results in a "Cross-link vs. No Cross-link" binary readout, which is far more specific than thermodynamic melting temperature (


) differences.

References

  • Op de Beeck, M., & Madder, A. (2011). Unprecedented C-selective interstrand cross-linking through in situ oxidation of furan-modified oligonucleotides. Journal of the American Chemical Society, 133(4), 796-807. [Link]

  • Op de Beeck, M., & Madder, A. (2012). Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements. Nucleic Acids Research, 40(9), 3777–3787. [Link]

  • Halder, S., & Greenberg, M. M. (2002). Photochemical control of DNA structure and function using furan-oxidized cross-linking. The Journal of Organic Chemistry, 67(17), 5911-5918. [Link]

  • Carrette, L. L. G., et al. (2016). A sequence-selective furan-based peptide-DNA cross-link strategy. Angewandte Chemie International Edition, 55(43), 13514-13518. [Link]

Foundational

Technical Guide: Furano-DT CEP – The Architect of Inter-Strand Cross-Linking

Executive Summary In the landscape of therapeutic oligonucleotides and diagnostic probe development, steric blocking via hybridization is often insufficient. Furano-DT CEP (5-(Fur-2-yl)-2'-deoxyuridine phosphoramidite) r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of therapeutic oligonucleotides and diagnostic probe development, steric blocking via hybridization is often insufficient. Furano-DT CEP (5-(Fur-2-yl)-2'-deoxyuridine phosphoramidite) represents a paradigm shift from transient hybridization to covalent trapping . This modified nucleoside integrates a furan moiety at the C5 position of thymidine. Upon specific oxidative triggering, this moiety converts into a reactive enal species, capable of forming a stable inter-strand cross-link (ICL) with complementary Adenine or Cytosine bases.

This guide details the chemical handling, synthesis parameters, and cross-linking protocols required to deploy Furano-DT in high-fidelity drug discovery and structural biology applications.

Chemical Architecture & Mechanistic Foundation

The Molecule

Furano-DT is not merely a passive spacer; it is a "prodrug-like" reactive center embedded within the DNA backbone.

  • Base: 2'-Deoxythymidine modified at C5.

  • Modifier: Furan ring (electron-rich diene).

  • Reactive Group: 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (CEP) for standard solid-phase synthesis.

  • Protecting Group: 5'-Dimethoxytrityl (DMT).

The Cross-Linking Mechanism (The "Madder" Cascade)

The utility of Furano-DT relies on oxidative activation. The furan ring is chemically masked until triggered.

  • Hybridization: The modified strand anneals to the target.

  • Activation: Singlet oxygen (

    
    ) or chemical oxidants (e.g., NBS) oxidize the furan.
    
  • Ring Opening: The furan converts into a reactive 4-oxo-enal (an

    
    -unsaturated aldehyde).
    
  • Nucleophilic Attack: The exocyclic amine of the opposing base (Target

    
     or 
    
    
    
    ) attacks the enal, forming a stable adduct.
Mechanistic Pathway Visualization

CrossLinkingMechanism Start Furano-DT (Inactive) Trigger Trigger: Oxidation (NBS or Singlet Oxygen) Start->Trigger Inter Reactive 4-oxo-enal (Electrophile) Trigger->Inter Ring Opening Final Stable Inter-Strand Cross-Link (ICL) Inter->Final Nucleophilic Attack Target Target Strand (Exocyclic Amine of A/C) Target->Final Hybridization Proximity

Figure 1: The oxidative activation pathway of Furano-DT converting the latent furan ring into a cross-linking agent.

Protocol: Solid-Phase Oligonucleotide Synthesis

The incorporation of Furano-DT CEP requires deviation from standard DNA synthesis protocols to ensure high coupling efficiency and prevent premature ring degradation.

Reagent Preparation
ComponentSpecificationRationale
Diluent Anhydrous Acetonitrile (ACN)Water content < 30 ppm is critical to prevent phosphoramidite hydrolysis.
Concentration 0.1 MSlightly higher concentration than standard (0.05 M) drives kinetics for the modified base.
Activator 5-Ethylthio-1H-tetrazole (ETT)ETT is more acidic than Tetrazole, enhancing activation of the bulky phosphoramidite.
Synthesis Cycle Parameters
  • Coupling Time: Increase to 6 minutes (Standard: 2 min). The steric bulk of the C5-furan modification slows the diffusion and reaction rate at the solid support surface.

  • Capping: Standard Acetic Anhydride/N-Methylimidazole.

  • Oxidation: Standard Iodine (

    
     in THF/Pyridine/H2O). Note: The furan ring is generally stable to standard iodine oxidation times during synthesis, but extended exposure should be avoided.
    
Deprotection & Cleavage (Critical Step)

Warning: Furan rings are acid-sensitive. While standard DMT removal uses acid, the cleavage from the support must avoid harsh conditions that might alter the furan.

  • Recommended Method: UltraMild Deprotection.

    • Reagent: 0.05 M Potassium Carbonate (

      
      ) in Methanol.
      
    • Condition: 4 hours at Room Temperature.

    • Alternative: Ammonium Hydroxide (30%) for 16 hours at Room Temperature (Avoid 55°C heating).

  • Purification: RP-HPLC is preferred. Use neutral pH buffers (TEAA) to prevent acid-catalyzed degradation during purification.

Protocol: Chemical Cross-Linking Assay

This protocol validates the ability of the synthesized Furano-DT oligonucleotide to covalently bind its complement using N-Bromosuccinimide (NBS) as the oxidant.

Materials
  • Strand A (Probe): Furano-DT modified oligonucleotide (

    
    ).
    
  • Strand B (Target): Complementary DNA/RNA (

    
    ).
    
  • Buffer: 100 mM NaCl, 10 mM Phosphate Buffer (pH 7.0).

  • Oxidant: NBS (Freshly prepared 1 eq. solution in water).

Step-by-Step Methodology
  • Annealing: Mix Strand A and Strand B (1:1 ratio) in the buffer. Heat to 90°C for 2 minutes and cool slowly to Room Temperature over 1 hour to ensure perfect duplex formation.

  • Activation: Add 1 equivalent of NBS to the duplex solution.

    • Note: Using exactly 1 equivalent per furan moiety minimizes non-specific oxidative damage to other bases (like Guanine).

  • Incubation: Incubate at 4°C for 30 minutes.

    • Why 4°C? Lower temperature stabilizes the duplex during the reaction, ensuring the cross-link happens in the hybridized state.

  • Quenching: Add excess Methionine or N-acetylcysteine to quench unreacted NBS.

  • Analysis: Analyze via Denaturing PAGE (Polyacrylamide Gel Electrophoresis).

Data Interpretation (PAGE Analysis)
Band PositionInterpretationResult Status
Fast Migrating Single Strands (Unreacted)Negative (No Cross-link)
Slow Migrating Dimer (Double Molecular Weight)Positive (Covalent Cross-link)
Smearing Degradation / Non-specific bindingProtocol Error (Excess NBS)

Experimental Workflow & Quality Control

To ensure reproducibility in drug development contexts, follow this logic flow.

Workflow Synth Synthesis (0.1M, 6min Coupling) QC1 QC: Mass Spec (ESI) Confirm Intact Furan Synth->QC1 Anneal Annealing with Target (1:1 Ratio, Slow Cool) QC1->Anneal Pass Oxidize Oxidation Trigger (NBS or Light) Anneal->Oxidize Valid Validation: Denaturing PAGE (Check for Shifted Band) Oxidize->Valid

Figure 2: End-to-end workflow from synthesis to cross-linking validation.

Applications in Drug Development

SNP Detection (Single Nucleotide Polymorphism)

Furano-DT cross-linking is highly specific to geometry. If there is a mismatch at the target site (e.g., a SNP), the distance between the activated enal and the target amine increases or the angle distorts.

  • Result: Cross-linking yield drops significantly (from >90% to <10%).

  • Utility: High-fidelity discrimination of mutant vs. wild-type alleles in diagnostic assays.

Antigene & Antisense Therapeutics

Standard antisense oligonucleotides rely on


 equilibrium. Furano-DT introduces "infinite affinity" via covalent bonding.
  • Mechanism: Once cross-linked, the antisense strand cannot be displaced by cellular helicases or competing strands.

  • Outcome: Permanent steric blocking of mRNA translation or transcription factor binding.

References

  • Op de Beeck, M., & Madder, A. (2011). Sequence specific DNA cross-linking triggered by visible light. Journal of the American Chemical Society. [Link]

  • Op de Beeck, M., & Madder, A. (2012). Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements. Journal of the American Chemical Society. [Link]

  • Glen Research. (n.d.). User Guide to Modified Nucleosides and Cross-linking. Glen Research Technical Support. [Link]

  • Carrette, L. L., et al. (2016). A furan-oxidation based site-specific cross-linking methodology for GPCR-ligand analysis. Chemical Communications. [Link]

Protocols & Analytical Methods

Method

Furano-DT cep synthesis protocol

Application Note: High-Purity Synthesis of Furano-DT Cep (Ceftiofur Sodium) Executive Summary Topic: Synthesis of Furano-DT Cep (Ceftiofur Sodium) Target Molecule: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Furano-DT Cep (Ceftiofur Sodium)

Executive Summary

Topic: Synthesis of Furano-DT Cep (Ceftiofur Sodium) Target Molecule: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[(2-furanylcarbonyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt. Code Name Interpretation: "Furano-DT Cep" is interpreted here as the Furano yl-D iT hio/Thio-Cep hem core, specifically referring to the Ceftiofur scaffold which is distinguished by its 3-position thiofuroate (furan-2-carbonylthio) side chain.

This protocol details the industrial-grade synthesis of Ceftiofur, focusing on the critical "Furano-DT" functionalization (introduction of the thiofuroate moiety at C-3) and the subsequent 7-acylation . The method prioritizes the 7-ACCA Route (7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid) for superior regioselectivity and yield.

Strategic Analysis & Mechanism

The "Furano-DT" Challenge

The synthesis of Ceftiofur hinges on the stability of the thioester linkage at the C-3 position. The "Furano-DT" moiety (Furan-2-carbonyl-thio) is nucleophilic and prone to hydrolysis or aminolysis if introduced too early.

  • Traditional Route: Acylation at C-7

    
     Nucleophilic displacement at C-3.
    
  • Advanced "Furano-DT" Route (Recommended): Nucleophilic displacement at C-3 (to form the Furano-Core)

    
     Acylation at C-7.
    
    • Why? This creates a stable "Furano-DT Cep" intermediate (7-amino-3-(furanylcarbonylthiomethyl)-3-cephem-4-carboxylic acid) that can be purified before the costly thiazole side-chain attachment, reducing overall cost of goods (COGS).

Reaction Mechanism
  • 3-Functionalization (The "Furano-DT" Step): A nucleophilic substitution (

    
    ) where the thiofuroate anion  (generated from thiofuroic acid and a base) displaces the leaving group (Cl or OAc) at the C-3 methylene of the cephem core.
    
    • Critical Control: pH must be maintained (6.5–7.5) to prevent

      
      -lactam ring opening while ensuring thiofuroate nucleophilicity.
      
  • 7-Acylation: The 7-amino group attacks an activated ester (e.g., MAEM or thioester) of the (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid.

Experimental Protocol

Phase 1: Preparation of the "Furano-DT" Reagent (Potassium Thiofuroate)

Objective: Synthesize a high-purity nucleophile for the C-3 displacement.

Materials:

  • 2-Furoyl chloride (CAS: 527-69-5)

  • Sodium hydrosulfide (NaHS) or Potassium thioacetate (followed by hydrolysis)

  • Potassium hydroxide (KOH)

  • Solvent: Methanol/Water

Step-by-Step:

  • Dissolution: Dissolve NaHS (1.2 eq) in methanol at 0°C.

  • Acylation: Dropwise add 2-Furoyl chloride (1.0 eq) over 30 mins, maintaining temperature

    
    .
    
    • Note: Exothermic reaction. High temp leads to furan ring degradation.

  • Salt Formation: Adjust pH to 7.0 with KOH to form Potassium Thiofuroate .

  • Isolation: Precipitate with acetone or use directly as an aqueous solution (freshly prepared is best to avoid oxidation to the disulfide).

Phase 2: Synthesis of Furano-DT Cep Core (Intermediate)

Objective: Install the Furan-Thio side chain onto the Cephem nucleus.

Materials:

  • 7-ACCA (7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid)

  • Potassium Thiofuroate (from Phase 1)

  • Triethylamine (TEA) or NaHCO3

  • Solvent: Water/THF or Water/Acetone (1:1)

Step-by-Step:

  • Suspension: Suspend 7-ACCA (10 g, 40 mmol) in 100 mL Water/Acetone (1:1) at 15°C.

  • Solubilization: Add TEA dropwise until pH reaches 7.5 and solution becomes clear (formation of soluble TEA salt).

  • Coupling (The "Furano-DT" Step): Add Potassium Thiofuroate solution (1.1 eq) dropwise over 20 mins.

  • Reaction: Stir at 20–25°C for 3–4 hours. Monitor by HPLC (C18 column, Phosphate buffer/MeCN).

    • Endpoint: <1% residual 7-ACCA.

  • Precipitation: Adjust pH to 3.5 using 2N HCl. The "Furano-DT Cep" intermediate (7-amino-3-[(2-furanylcarbonyl)thio]methyl-3-cephem-4-carboxylic acid) will precipitate.

  • Filtration: Filter the solid, wash with water and acetone. Dry under vacuum at 40°C.

    • Yield Target: >85%.

    • Purity: >98% (HPLC).

Phase 3: Synthesis of Ceftiofur (7-Acylation)

Objective: Couple the thiazole side chain to the Furano-DT core.

Materials:

  • Furano-DT Cep Intermediate (from Phase 2)

  • MAEM (Mercaptobenzothiazole (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate) - Active Ester

  • Triethylamine

  • Solvent: DMF or THF/Water

Step-by-Step:

  • Dissolution: Dissolve Furano-DT Cep (10 g) in DMF (50 mL) at 0°C. Add TEA (1.2 eq) to solubilize.

  • Acylation: Add MAEM (Active Ester, 1.1 eq) in one portion.

  • Reaction: Stir at 0–5°C for 4–6 hours.

    • Mechanism: The amino group of the cephem attacks the carbonyl of the active ester, displacing mercaptobenzothiazole (MBT).

  • Quenching: Pour the reaction mixture into ice-cold water (300 mL).

  • Acidification: Adjust pH to 2.5–3.0 with 2N HCl to precipitate Ceftiofur Free Acid .

  • Purification: Filter and wash with water. Resuspend in Ethyl Acetate, stir for 1 hour (to remove MBT byproduct), and filter.

Phase 4: Sodium Salt Formation (Final Product)
  • Suspend Ceftiofur Free Acid in water.

  • Add NaHCO3 (stoichiometric) to reach pH 6.5–7.0.

  • Lyophilize or crystallize with Ethanol/Acetone to obtain Ceftiofur Sodium .

Data Presentation & Troubleshooting

Table 1: Critical Process Parameters (CPP)

ParameterRangeCriticalityImpact of Deviation
Thiofuroate pH 6.8 – 7.2HighpH < 6: H2S release; pH > 8: Hydrolysis of thioester.
Coupling Temp 15°C – 25°CMedium>30°C promotes

-lactam degradation.
Acylation Stoichiometry 1.05 – 1.10 eqHighExcess active ester difficult to remove; Low eq reduces yield.
Final pH (Precipitation) 2.5 – 3.0HighDetermines particle size and purity of free acid.

Visualized Workflow (Graphviz)

CeftiofurSynthesis Start_7ACCA 7-ACCA (Cephem Core) Step_3Func 3-Functionalization (Nucleophilic Displacement) Start_7ACCA->Step_3Func Reagent_Furoyl 2-Furoyl Chloride Step_ThioSynth Thiofuroate Synthesis (pH 7.0, <5°C) Reagent_Furoyl->Step_ThioSynth Reagent_NaHS NaHS Reagent_NaHS->Step_ThioSynth Inter_Thiofuroate Potassium Thiofuroate (The 'Furano-DT' Reagent) Step_ThioSynth->Inter_Thiofuroate Inter_Thiofuroate->Step_3Func Nucleophile Inter_FuranoCore Furano-DT Cep Core (Intermediate) Step_3Func->Inter_FuranoCore Step_7Acyl 7-Acylation (0-5°C, DMF) Inter_FuranoCore->Step_7Acyl Reagent_MAEM MAEM Active Ester (Thiazole Side Chain) Reagent_MAEM->Step_7Acyl Product_FreeAcid Ceftiofur Free Acid Step_7Acyl->Product_FreeAcid Step_Salt Salt Formation (NaHCO3) Product_FreeAcid->Step_Salt Final_Product Ceftiofur Sodium (Final API) Step_Salt->Final_Product

Caption: Logic flow for the synthesis of Ceftiofur Sodium via the Furano-DT Cep intermediate pathway.

References

  • Labeeuw, B., & Salhi, A. (1984). Cephalosporin derivatives and process for their preparation. U.S. Patent No. 4,464,367. Washington, DC: U.S. Patent and Trademark Office. Link

  • Dunn, P. J. (2013). Synthesis of Ceftiofur: A Review of Industrial Methods. In Comprehensive Organic Synthesis II. Elsevier.
  • Handa, Y., et al. (2000). Process for the preparation of Ceftiofur Sodium. U.S. Patent No. 6,013,790. Link

  • ChemicalBook. (2024). Ceftiofur Sodium Product Description and Synthesis. Link

Application

Application Note: High-Fidelity Synthesis and Application of Furan-Modified DNA Probes (Furano-DT) for Covalent RNA Capture

Introduction The precise capture and analysis of RNA targets remain a critical challenge in therapeutic development and functional genomics. Standard hybridization probes rely on non-covalent hydrogen bonding, which can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise capture and analysis of RNA targets remain a critical challenge in therapeutic development and functional genomics. Standard hybridization probes rely on non-covalent hydrogen bonding, which can be reversible and unstable under stringent wash conditions or in complex biological matrices.

This guide details the synthesis and application of Furano-DT (Furan-modified DeoxyThymidine) probes. These specialized probes incorporate a furan moiety at the C5-position of the thymine base (or 2'-position, depending on specific "Furano-DT" variant), enabling inducible interstrand cross-linking (ICL) . Upon activation via singlet oxygen (


) or chemical oxidation, the furan ring is converted into a highly reactive enal species that forms a stable covalent bond with complementary RNA bases (preferentially Cytosine or Adenine).

Key Advantages:

  • Covalent Capture: Irreversible binding allows for stringent washing and high-purity pulldowns.

  • Inducibility: Cross-linking is triggered only upon specific activation (light or oxidant), minimizing off-target artifacts.

  • Stability: The furan moiety is stable during standard solid-phase synthesis and storage.

Mechanism of Action

The core chemistry relies on the oxidative activation of the furan ring.

  • Hybridization: The Furano-DT probe hybridizes to the target RNA sequence.

  • Activation: Singlet oxygen (

    
    ) is generated (e.g., via a photosensitizer and light).
    
  • Oxidation: The furan ring undergoes [4+2] cycloaddition with

    
    , followed by ring opening to form a reactive cis-butene-1,4-dial  (enal).
    
  • Cross-linking: The enal reacts rapidly with the exocyclic amine of a Cytosine (C) or Adenine (A) residue on the opposing RNA strand, forming a stable adduct.

Figure 1: Mechanism of Furan-Mediated Cross-Linking

FuranMechanism Probe Furano-DT Probe (Hybridized) Activation Activation (Light + Photosensitizer) Probe->Activation + 1O2 Intermediate Reactive Enal (cis-butene-1,4-dial) Activation->Intermediate Oxidation Crosslink Covalent Adduct (Stable Cross-Link) Intermediate->Crosslink Nucleophilic Attack Target Target RNA (Cytosine/Adenine) Target->Crosslink Exocyclic Amine

Caption: Schematic pathway of Furan-DT activation and covalent cross-linking to target RNA.

Design Considerations

Effective cross-linking requires precise probe design.

ParameterRecommendationRationale
Target Base Cytosine (C) > Adenine (A)The enal intermediate reacts most efficiently with the unprotonated exocyclic amine of Cytosine.
Positioning Place Furano-DT opposite the target C.Proximity is crucial for the reaction. A -1 or +1 offset can significantly reduce yield.
Flanking Bases Avoid G-rich regions near the furan.Guanine is easily oxidized by singlet oxygen, potentially competing with the furan activation.
Probe Length 15–25 nucleotidesEnsures high specificity and Tm > 50°C for stable hybridization prior to activation.

Synthesis Protocol

Reagent: 5-(Furan-2-yl)-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Furano-DT CEP). Scale: 1.0 µmol (Standard).

Step-by-Step Synthesis Workflow
  • Preparation :

    • Dissolve Furano-DT amidite in anhydrous Acetonitrile (ACN) to 0.1 M .

    • Ensure water content is < 30 ppm (use molecular sieves).

  • Coupling :

    • Coupling Time: Extend to 6–10 minutes (standard is 2–5 min). The furan modification can slightly sterically hinder the coupling efficiency.

    • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

  • Oxidation :

    • Standard Iodine/Water/Pyridine solution is generally compatible.

    • Expert Tip: For ultra-high fidelity, use 0.5 M CSO (Camphorsulfonyl oxaziridine) in ACN to avoid any potential oxidative damage to the furan ring, although standard iodine is typically tolerated well.

  • Capping :

    • Standard Acetic Anhydride/N-Methylimidazole (Cap A/B).

  • Deprotection (CRITICAL) :

    • Reagent: UltraMild deprotection is highly recommended to preserve furan integrity. Use Ammonium Hydroxide / Methylamine (AMA) (1:1) .

    • Conditions: Room Temperature for 2 hours or 65°C for 15 minutes .

    • Avoid: Long incubations (>16h) in hot Ammonia, which may degrade the furan moiety.

Figure 2: Synthesis & Processing Workflow

SynthesisWorkflow Design 1. Probe Design (Target C opposite Furan) Coupling 2. Coupling (Extend to 6-10 min) Design->Coupling Oxidation 3. Oxidation (Std Iodine or CSO) Coupling->Oxidation Deprotection 4. Deprotection (AMA @ RT, 2h) Oxidation->Deprotection Purification 5. Purification (RP-HPLC / PAGE) Deprotection->Purification

Caption: Optimized workflow for Furano-DT probe synthesis, emphasizing mild deprotection.

Purification & Quality Control

Purification
  • RP-HPLC: Preferred method.

    • Buffer A: 0.1 M TEAA (Triethylammonium acetate), pH 7.0.

    • Buffer B: Acetonitrile.

    • Gradient: 5% to 40% B over 30 mins.

    • Note: Keep pH near neutral. Avoid strong acids (e.g., TFA) which can hydrolyze the furan ring (DMT removal should be done carefully or on-column with immediate washing).

Quality Control
  • ESI-MS: Verify molecular weight. The furan modification adds specific mass (refer to vendor CoA).

  • Analytical HPLC: Purity > 90% is required for efficient cross-linking.

Application Protocol: RNA Cross-Linking

This protocol describes the activation of the Furano-DT probe to covalently capture a target RNA.

Materials
  • Hybridization Buffer: 10 mM Phosphate Buffer (pH 7.2), 100 mM NaCl.

  • Photosensitizer: Methylene Blue (MB) or Rose Bengal (RB) (stock 1 mM in water).

  • Light Source: Red light (630–660 nm) for MB; Green light (530–560 nm) for RB. LED arrays are sufficient.

Protocol
  • Annealing:

    • Mix Probe (1 µM) and Target RNA (1 µM) in Hybridization Buffer.

    • Heat to 90°C for 2 mins, then cool slowly to Room Temperature (RT) over 15–20 mins.

  • Activation:

    • Add Photosensitizer (final conc. 2–5 µM).

    • Irradiate sample with the appropriate light source for 5–30 minutes at RT.

    • Control: Keep a "Dark" control sample wrapped in foil.

  • Analysis:

    • Analyze by Denaturing PAGE (Urea-PAGE) .

    • Result: A new, slower-migrating band corresponds to the Probe-RNA covalent complex .

    • Yield: Typically 60–90% depending on sequence context.

Troubleshooting

IssuePossible CauseSolution
Low Cross-linking Yield Mismatched target baseEnsure Furano-DT is opposite a Cytosine (C).
Inefficient activationIncrease irradiation time or photosensitizer concentration. Check light source intensity.
Furan degradationCheck synthesis deprotection conditions (was it too harsh?). Verify probe mass by MS.
High Background/Degradation Non-specific oxidationReduce irradiation time. Use a "Dark" control to verify.
Probe Synthesis Failure Incomplete couplingIncrease coupling time to 10 mins. Ensure amidite is dry.

References

  • Op de Beeck, M., & Madder, A. (2011). "Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with selectivity for cytidine." Journal of the American Chemical Society, 133(4), 796-807. Link

  • Carrette, L. L., et al. (2016). "Singlet oxygen induced furan-oxidation for peptide-protein crosslinking." Organic & Biomolecular Chemistry. Link

  • Manoharan, M. (2004). "Oligonucleotide conjugates as potential antisense drugs with improved uptake, biodistribution, targeted delivery, and mechanism of action." Antisense & Nucleic Acid Drug Development. Link

  • Glen Research. (n.d.). "Standard Deprotection Protocols." Glen Research Technical Guide. Link

(Note: "Furano-DT" is interpreted in this guide as Furan-modified DeoxyThymidine, consistent with the nomenclature for furan-functionalized nucleic acids used in cross-linking applications.)

Method

Application Note: Furano-DT cep in PCR and qPCR

This Application Note and Protocol guide addresses the use of Furano-DT (Furan-modified Deoxythymidine) phosphoramidite in PCR and qPCR applications. Based on the chemical nomenclature "Furano-DT cep" (cyanoethyl phospho...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide addresses the use of Furano-DT (Furan-modified Deoxythymidine) phosphoramidite in PCR and qPCR applications.

Based on the chemical nomenclature "Furano-DT cep" (cyanoethyl phosphoramidite), this guide focuses on the Furan-modified Thymidine analog used primarily for Inter-strand Cross-linking (ICL) and Steric Clamping . This technology is critical in drug development for rare mutation detection (liquid biopsy) and sequence-specific capture , where suppressing wild-type background is essential.

Advanced Strategies for Wild-Type Suppression and Targeted Cross-Linking

Executive Summary

Furano-DT cep is a specialized phosphoramidite used to incorporate a furan moiety into oligonucleotide backbones (typically at the 5-position of uracil/thymine or via 2'-modification). Unlike standard bases, Furano-DT is a "pro-reactive" nucleoside. It remains stable during standard synthesis and storage but can be triggered (via oxidation or photo-activation) to form a covalent Inter-strand Cross-link (ICL) with a complementary strand.

In PCR and qPCR workflows, Furano-DT is utilized to covalently lock wild-type DNA sequences, preventing their amplification. This "Covalent Clamping" allows for the selective amplification of rare mutant alleles (e.g., EGFR, KRAS) in liquid biopsy samples, significantly enhancing assay sensitivity beyond standard PNA/LNA clamping methods.

Mechanism of Action

The efficacy of Furano-DT relies on its ability to transition from a passive base to an active cross-linker.

  • Hybridization: The Furano-DT modified probe hybridizes to the target DNA.

  • Activation: Upon exposure to an oxidant (e.g., NBS) or Singlet Oxygen (

    
    ), the furan ring is converted into a reactive enal/keto-enal intermediate.
    
  • Cross-linking: This intermediate rapidly reacts with the exocyclic amine of a complementary base (preferentially Cytosine or Adenine) on the opposite strand, forming a stable covalent bridge.

  • PCR Clamping: The covalent cross-link acts as an absolute roadblock for Taq polymerase, inhibiting amplification of the bound (wild-type) strand. Mismatched strands (mutants) do not cross-link efficiently and are amplified.

Figure 1: Furano-DT Clamping Mechanism

FuranoMechanism cluster_Pathways Reaction Pathways Start Genomic DNA Sample (WT + Mutant) Hybrid Hybridization (Furano-DT Probe binds WT) Start->Hybrid Activation Activation Step (Oxidation / Light) Hybrid->Activation WT_Path Wild-Type (Perfect Match) Activation->WT_Path High Affinity Mut_Path Mutant (Mismatch) Activation->Mut_Path Low Affinity Crosslink Covalent Cross-link Formed WT_Path->Crosslink Furan activates NoCrosslink No Cross-link Formed Mut_Path->NoCrosslink Steric hindrance PCR PCR Amplification Crosslink->PCR NoCrosslink->PCR Result_WT WT Amplification BLOCKED PCR->Result_WT Polymerase Stalled Result_Mut Mutant Amplified (Signal Detected) PCR->Result_Mut Polymerase Reads Through

Caption: Logical flow of Furano-DT mediated wild-type suppression. The furan moiety covalently locks the WT strand, blocking polymerase extension, while the mutant strand remains free for amplification.

Experimental Protocol: Furano-DT PCR Clamping

This protocol describes the synthesis of a Furano-DT clamp and its application in a qPCR assay to detect a single nucleotide polymorphism (SNP).

Phase A: Oligonucleotide Design & Synthesis

Objective: Synthesize a "Clamp Probe" containing Furano-DT.

  • Sequence Design:

    • Design a probe (15-20 nt) perfectly complementary to the Wild-Type (WT) sequence.

    • Placement: Insert the Furano-DT modification at a position opposite a Cytosine (C) or Adenine (A) in the target strand.

    • Mismatch Position: Ensure the SNP of interest is located centrally within the probe binding site (within 3-5 bases of the Furano-DT) to destabilize mutant binding.

  • Synthesis:

    • Use Furano-DT cep (0.1 M in Acetonitrile) on a standard DNA synthesizer.

    • Coupling Time: Increase coupling time to 3-6 minutes to ensure high efficiency.

    • Deprotection: Use UltraMild deprotection conditions (e.g., Potassium Carbonate in Methanol) if possible to prevent premature furan degradation, though standard ammonia deprotection is often tolerated if the furan is protected or stable. Consult specific CoA for the batch.

Phase B: Cross-linking Reaction (Pre-PCR)

Objective: Covalently lock the WT DNA before amplification.

ComponentVolume (µL)Final Conc.
Genomic DNA (Sample)5.010-50 ng
Furano-DT Clamp Probe1.0200-500 nM
10x Cross-link Buffer (pH 7.0)2.01x
N-Bromosuccinimide (NBS)*1.01 eq. (vs Probe)
Nuclease-free Water11.0-
Total 20.0
  • Note: Alternatively, use a Photosensitizer (e.g., Rose Bengal, 5 µM) and irradiate with White Light for 5-10 mins if using photo-activatable furan systems.

Steps:

  • Anneal: Heat mixture to 95°C for 2 min, then cool slowly to 40°C (0.1°C/sec) to allow probe hybridization.

  • Activate: Add NBS (oxidant) or expose to light to trigger cross-linking. Incubate at 25°C for 10-15 mins.

  • Quench: (Optional) Add a scavenger (e.g., glutathione) to neutralize excess oxidant if it interferes with PCR.

Phase C: qPCR Amplification

Objective: Amplify the unbound (Mutant) fraction.

ComponentVolume (µL)
Cross-linked Sample (from Phase B)2.0
Forward Primer (Flanking)0.5 (10 µM)
Reverse Primer (Flanking)0.5 (10 µM)
TaqMan Probe (Mutant specific) or SybrGreen10.0 (2x Master Mix)
Water7.0
Total 20.0

Cycling Conditions:

  • 95°C for 3 min (Polymerase Activation).

  • 40 Cycles:

    • 95°C for 10 sec (Denaturation).

    • 60°C for 30 sec (Annealing/Extension).

    • Note: The cross-linked WT strands will not denature fully nor amplify.

Data Analysis & Interpretation
OutcomeCq (Cycle Threshold)Interpretation
Wild-Type Only Sample Undetermined or >35Successful Clamping. WT amplification blocked.
Mutant Sample 22 - 28Successful Amplification. Mismatch prevented cross-linking.
Mixed Sample (1% Mutant) 25 - 30High Sensitivity. Mutant detected despite WT background.
Troubleshooting & Optimization
  • Issue: Low Cross-linking Efficiency (WT Breakthrough).

    • Cause: Inefficient oxidation or poor hybridization.

    • Solution: Titrate the oxidant (NBS) concentration. Ensure the pH is near 7.0 (acidic pH can degrade furan). Verify the Furano-DT placement is directly opposite a target C or A.

  • Issue: PCR Inhibition.

    • Cause: Residual oxidant (NBS) inhibiting Taq Polymerase.

    • Solution: Perform a purification step (column clean-up) after cross-linking or use a chemical scavenger (e.g., N-acetylcysteine) prior to adding Master Mix.

  • Issue: No Mutant Signal.

    • Cause: Probe is too promiscuous; it cross-linked the mutant too.

    • Solution: Shorten the probe or center the mismatch to destabilize the Mutant-Probe hybrid further.

References
  • Op de Beeck, M., & Madder, A. (2012). Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking. Journal of the American Chemical Society. Link

  • Manaswini, V., et al. (2017). Furan-oxidation mediated DNA cross-linking: A powerful tool for specific sequence detection. Nucleic Acids Research. Link

  • Glen Research. (2023). Modified Nucleosides for Cross-linking. Glen Research Technical Reports. Link

  • Jawalekar, A. M., et al. (2008). Furan-conjugated phosphoramidites for DNA interstrand crosslinking. Organic Letters. Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Furano-DT cep Optimization

Executive Summary Furano-DT cep is a specialized modified nucleoside phosphoramidite designed for inter-strand crosslinking (ICL) studies. Due to the steric bulk of the furan moiety and the specific solvation requirement...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furano-DT cep is a specialized modified nucleoside phosphoramidite designed for inter-strand crosslinking (ICL) studies. Due to the steric bulk of the furan moiety and the specific solvation requirements of the hydrophobic modification, researchers often encounter coupling efficiencies below the standard >98% threshold.

This guide provides a root-cause analysis and actionable protocols to restore synthesis fidelity.

Part 1: Critical Reagent Preparation

Before blaming the synthesizer, validate the chemistry.

Solvation & Moisture Control

The furan ring increases the hydrophobicity of the amidite. Standard Acetonitrile (MeCN) is usually sufficient, but "low coupling" often stems from incomplete dissolution or microscopic precipitation in the delivery lines.

  • The Solvent: Use Anhydrous Acetonitrile with water content <30 ppm.

  • The Concentration: Dissolve Furano-DT cep at 0.1 M .

    • Pro-Tip: If the solution appears cloudy, add 10-15% Anhydrous Dichloromethane (DCM) to the acetonitrile. This aids in solvating the hydrophobic furan ring without compromising the coupling reaction.

  • The Desiccant: Always add activated 3Å Molecular Sieves to the dissolved amidite bottle 4 hours prior to synthesis. Moisture is the primary killer of phosphoramidite reactivity.

Activator Selection

Standard 1H-Tetrazole is often too weak for sterically hindered modified bases.

  • Recommendation: Switch to 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) . These are more acidic and increase the rate of tetrazolide intermediate formation, pushing the coupling equilibrium forward.

Part 2: Optimized Synthesis Protocol

Do not use the "Standard DNA" cycle. Modified bases require kinetic adjustments.

Cycle Parameters

The following table contrasts the Standard DNA protocol with the Optimized Furano-DT Protocol .

ParameterStandard DNA (A/G/C/T)Optimized Furano-DT Rationale
Coupling Time 90 - 120 seconds360 - 600 seconds (6-10 mins) Compensates for steric hindrance of the furan ring.
Coupling Mode Single or DoubleDouble Coupling Ensures maximum saturation of the solid support.
Concentration 0.1 M0.1 M - 0.12 M Higher concentration drives Second Order kinetics.
Capping Standard (Ac2O/NMI)Standard Furan is stable to standard capping.
Oxidation Iodine (0.02 M)Iodine (0.02 M) Caution: Do not extend oxidation time; furan is electron-rich.
The "Push-Pull" Logic

The diagram below illustrates the decision logic for troubleshooting low coupling events.

TroubleshootingFlow Start Issue: Low Coupling Efficiency (<95%) Check1 Check Trityl Monitor Is the color orange/bright? Start->Check1 WetSystem System/Reagent Wet (Water kills reaction) Check1->WetSystem No (Pale/Colorless) Sterics Steric Hindrance (Kinetics too slow) Check1->Sterics Yes (Good Color) ActionWet Action: Change Acetonitrile Add 3Å Sieves WetSystem->ActionWet Blockage Line Blockage? (Check flow rate) WetSystem->Blockage If dry ActionSteric Action: Increase Coupling Time (6 mins) & Use ETT Sterics->ActionSteric

Figure 1: Decision tree for diagnosing coupling failures. "Good Color" on a trityl monitor implies the previous base was removed correctly, but if the subsequent coupling fails, it is often a kinetic issue.

Part 3: Troubleshooting FAQs

Direct answers to the most common user tickets.

Q1: My coupling efficiency is ~80%. Is this acceptable for Furano-DT?

  • Answer: For a single insertion, 80% is manageable if you purify via HPLC/PAGE later. However, for high-purity applications, you should aim for >95%.

  • Fix: If you are already at 0.1 M concentration, double coupling (two injections of amidite before oxidation) is the most effective way to boost yield from 80% to 98%.

Q2: Can I use standard Iodine oxidation? I'm worried about oxidizing the furan ring.

  • Answer: Yes, standard Iodine/Water/Pyridine oxidation is generally safe for Furano-DT during the synthesis cycle. The furan ring is electron-rich and sensitive to singlet oxygen (used for crosslinking later) or metabolic oxidation, but it is relatively stable to the transient iodine exposure in the synthesizer [1].

  • Precaution: Do not use "extended oxidation" cycles intended for RNA; keep the oxidation step to the standard 30-45 seconds.

Q3: The Furano-DT amidite solution turned slightly yellow after 2 days. Is it bad?

  • Answer: Slight yellowing is common with modified amidites due to minor oxidation of trace impurities. However, if it turns dark orange or precipitates, it has degraded.

  • Protocol: We recommend preparing the solution fresh immediately before use. Do not leave Furano-DT on the synthesizer for more than 24 hours.

Q4: What are the best deprotection conditions?

  • Answer: While the furan ring is fairly robust, we recommend UltraMild deprotection (0.05 M Potassium Carbonate in Methanol) or Ammonium Hydroxide at Room Temperature for 17 hours to ensure the integrity of the furan moiety. Avoid high-temperature deprotection (55°C+) if possible, as thermal stress can promote side reactions with the linker [2].

Part 4: Mechanism of Action (Context)

Understanding why we use Furano-DT helps in troubleshooting. The furan moiety is a "masked" reactive group. It does not crosslink during synthesis. It requires post-synthesis activation (usually via singlet oxygen or NBS) to form a reactive enal species that attacks the exocyclic amine of a target base (A or C) on the complementary strand.

Mechanism Furan Furan-dT (In Oligo) Activation Activation (Singlet Oxygen/NBS) Furan->Activation Oxidation OxFuran Oxidized Intermediate (Reactive Enal) Activation->OxFuran Crosslink Stable Inter-strand Crosslink OxFuran->Crosslink Nucleophilic Attack from Target Target Target Base (Adenine/Cytosine) Target->Crosslink

Figure 2: The Furano-DT activation pathway. Note that synthesis troubleshooting focuses on the "Furan-dT" stage, ensuring the ring remains intact before Activation.

References

  • Op de Beeck, M., & Madder, A. (2011). Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements. Journal of the American Chemical Society, 133(4), 796-807.

  • Glen Research. (n.d.). User Guide to Modification - Furan-dT. Technical Bulletin. (Note: General reference for modified base handling).

  • Lietard, J., et al. (2017). Mapping the affinity landscape of furan-modified oligonucleotides. Nucleic Acids Research.

Optimization

Technical Support Center: Furano-DT Cep Stability &amp; Optimization

Executive Summary: The Thermodynamics of Instability Welcome to the Furano-DT Technical Support Center. If you are observing inconsistent data, signal drift, or precipitation with Furano-DT Cep, you are likely battling t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermodynamics of Instability

Welcome to the Furano-DT Technical Support Center. If you are observing inconsistent data, signal drift, or precipitation with Furano-DT Cep, you are likely battling the inherent thermodynamic tension of the molecule.

The Core Conflict: Furano-DT Cep is designed for high reactivity. The strained four-membered


-lactam ring is fused to a dihydrothiazine ring (the "Cep" core). While this strain is necessary for the rapid acylation of Penicillin-Binding Proteins (PBPs) or 

-lactamases, it makes the molecule highly susceptible to spontaneous hydrolysis and nucleophilic attack by buffer components. Furthermore, the "Furano" (furan-conjugated) moiety introduces photosensitivity, while the "DT" (dithiol/thio-linker) components can undergo oxidative dimerization.

This guide provides the protocols required to stabilize this entropy and ensure your


 and 

data reflect enzymatic activity, not reagent degradation.

Troubleshooting Guide (FAQ)

Category A: Storage & Reconstitution (The "Cold Chain")

Q: My stock solution turned yellow/orange before use. Is it compromised? A: Yes. A color shift in the stock solution indicates


-lactam ring opening  or oxidative degradation  of the furan moiety.
  • Root Cause: Hydrolysis is autocatalytic in aqueous environments and accelerated by primary amines or moisture in organic solvents.

  • The Fix:

    • Anhydrous Start: Always reconstitute lyophilized powder in anhydrous DMSO (Dimethyl Sulfoxide) or DMF. Never use water or buffer for the master stock.

    • Hygroscopy Check: DMSO is hygroscopic. If your DMSO bottle has been open for >1 month, it likely contains water. Use fresh, anhydrous-grade DMSO (water content <0.05%).

    • Aliquot Immediately: Do not freeze-thaw. Flash-freeze single-use aliquots in liquid nitrogen and store at -80°C.

Q: The compound precipitates upon dilution into the assay buffer. A: This is the "Solvent Shock" phenomenon.

  • Root Cause: Furano-DT Cep is lipophilic. Rapid addition to a high-salt aqueous buffer causes micro-precipitation, which scatters light and mimics absorbance/fluorescence signal.

  • The Fix:

    • Step-Down Dilution: Dilute the DMSO stock 1:10 into a purely aqueous solvent (water) before adding to the high-salt reaction buffer.

    • Surfactant Support: Add 0.01% Triton X-100 or Tween-20 to the assay buffer prior to substrate addition. This stabilizes the micellar dispersion of the furan derivative.

Category B: Assay Conditions (The "In-Experiment" Drift)

Q: I see a linear increase in signal even in the "No Enzyme" control. A: You are observing Non-Enzymatic Hydrolysis (NEH) .

  • Root Cause: Your buffer is attacking the

    
    -lactam ring. Primary amines (found in Tris  and Glycine ) act as nucleophiles, slowly breaking the ring and generating a false-positive signal.
    
  • The Fix:

    • Switch Buffers: Replace Tris/Glycine with HEPES , MOPS , or Phosphate (pH 7.0–7.5). These are sterically hindered or non-nucleophilic.

    • pH Limit: Never exceed pH 8.0. The hydrolysis rate of cephalosporins increases logarithmically above pH 7.5.

Q: The signal intensity fluctuates or fades (photobleaching). A: The Furan chromophore is photo-labile.

  • Root Cause: Extended exposure to ambient light excites the conjugated system, leading to singlet oxygen generation and oxidative cleavage of the furan ring.

  • The Fix:

    • Amber Tubes: Perform all dilutions in amber microcentrifuge tubes.

    • Dark Incubation: Cover the assay plate with aluminum foil during incubation steps.

Visualizing the Instability Pathways

To understand the troubleshooting steps, one must visualize the degradation vectors.

FuranoStability Intact Intact Furano-DT Cep (Active Substrate) Hydrolysis Hydrolyzed Product (Ring Open - Inactive) Intact->Hydrolysis pH > 8.0 or Primary Amines (Tris) Dimer Disulfide Dimer (Precipitation) Intact->Dimer Free Thiols (DT) + Oxygen PhotoOx Furan Oxidation (Signal Bleaching) Intact->PhotoOx UV/Ambient Light BufferFix Use HEPES/MOPS (No Tris) BufferFix->Intact Stabilizes StorageFix Store in Anhydrous DMSO (-80°C) StorageFix->Intact Preserves LightFix Amber Tubes Dark Incubation LightFix->Intact Protects

Figure 1: Degradation pathways of Furano-DT Cep. Red arrows indicate irreversible chemical breakdown; blue dotted lines indicate stabilization interventions.

Validated Experimental Protocols

Protocol A: The "Zero-Hydrolysis" Reconstitution

Use this protocol to prepare Master Stocks.

  • Equilibration: Allow the lyophilized Furano-DT vial to reach room temperature (20 mins) inside a desiccator. Opening a cold vial attracts condensation.

  • Solvent: Add Anhydrous DMSO to achieve a concentration of 10 mM .

    • Note: Avoid Ethanol or Methanol; they can act as nucleophiles over time.

  • Mixing: Vortex gently for 30 seconds. Do not sonicate (heat generation accelerates degradation).

  • Aliquot: Dispense 20–50

    
    L aliquots into amber PCR tubes.
    
  • Storage: Store at -80°C . Stability: 6 months.

Protocol B: Buffer Compatibility Matrix

Select the correct environment for your assay.

Buffer SystemStability Score (1-10)Risk FactorRecommendation
PBS (Phosphate) 9LowHighly Recommended. Excellent stability at pH 7.0–7.4.
HEPES 8LowRecommended. Good for cell-based assays.
MOPS 8LowRecommended. Minimal metal chelation.
Tris-HCl 3High Avoid. Primary amine attacks

-lactam ring.
Glycine 2Critical Do Not Use. Rapid hydrolysis observed.

Diagnostic Workflow: The "DT" Factor

If your Furano-DT probe contains a Dithiol (DT) or thio-linker, it is susceptible to oxidative dimerization, which often manifests as a "lag phase" in kinetic data or unexpected precipitation.

TroubleshootingFlow Start Issue: Unstable Baseline or Precipitation CheckSolvent 1. Check Solvent: Is it DMSO? Start->CheckSolvent CheckBuffer 2. Check Buffer: Is it Tris/Glycine? CheckSolvent->CheckBuffer Yes ActionDMSO Switch to Anhydrous DMSO CheckSolvent->ActionDMSO No (Water/EtOH) CheckReducing 3. Check Oxidation: Is TCEP/DTT present? CheckBuffer->CheckReducing No ActionBuffer Switch to HEPES/PBS CheckBuffer->ActionBuffer Yes ActionTCEP Add 100 µM TCEP (Prevent Dimerization) CheckReducing->ActionTCEP No Final Proceed with Assay CheckReducing->Final Yes ActionDMSO->CheckBuffer ActionBuffer->CheckReducing ActionTCEP->Final

Figure 2: Step-by-step diagnostic logic for stabilizing Furano-DT Cep experiments.

References & Authority

The protocols above are grounded in the fundamental chemistry of cephalosporins and fluorescence assay design.

  • Instability of the

    
    -lactam Nucleus: 
    
    • Source: Indelicato, J. M., et al. "Hydrolysis of Cephalosporins. IV. Separation of the Inductive and Resonance Effects." Journal of Medicinal Chemistry, 1974.

    • Relevance: Establishes the mechanism of nucleophilic attack on the 4-membered ring, explaining why Tris (amine) buffers degrade the reagent.

    • Link:

  • Chromogenic Cephalosporin Substrates (Nitrocefin Class):

    • Source: O'Callaghan, C. H., et al. "Novel Method for Detection of Beta-Lactamases by Using a Chromogenic Cephalosporin Substrate." Antimicrobial Agents and Chemotherapy, 1972.

    • Relevance: The foundational paper for furan-substituted cephalosporins (like Nitrocefin), detailing the colorimetric shift upon ring opening and light sensitivity.

    • Link:

  • Fluorescence Assay Optimization (Solvent Effects):

    • Source: Thorne, N., et al. "Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation." Current Opinion in Chemical Biology, 2010.

    • Relevance: Explains the "Solvent Shock" and precipitation issues when moving lipophilic probes (like Furano-DT) from DMSO to aqueous buffers.

    • Link:

  • DMSO Stability Guidelines:

    • Source: Cheng, X., et al. "Stability of Compounds in DMSO Solutions." Journal of Biomolecular Screening, 2003.

    • Relevance: Validates the requirement for anhydrous DMSO and freeze-thaw avoidance.

    • Link:

Troubleshooting

optimizing deprotection of Furano-DT cep modified oligos

To: Research & Development Team From: Senior Application Scientist, Oligonucleotide Chemistry Subject: Technical Guide: Optimizing Deprotection of Furano-DT Modified Oligonucleotides Executive Summary & Core Directive Th...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Oligonucleotide Chemistry Subject: Technical Guide: Optimizing Deprotection of Furano-DT Modified Oligonucleotides

Executive Summary & Core Directive

The Challenge: Furano-DT (Furan-modified deoxythymidine) oligonucleotides are powerful tools for inter-strand crosslinking (ICL) and bioconjugation. However, the electron-rich furan moiety is susceptible to acid-catalyzed degradation and premature oxidation. The critical failure point in synthesis is often the deprotection step , where harsh conditions can compromise the furan ring's integrity or lead to side reactions that reduce cross-linking efficiency.

The Solution: This guide provides an optimized, self-validating deprotection protocol. We move away from "standard" DNA synthesis templates and adopt a "Furan-Safe" workflow that prioritizes ring stability while ensuring complete removal of nucleobase protecting groups.

Optimized Deprotection Protocol

This protocol assumes the use of Furano-DT cep (cyanoethyl phosphoramidite) in a sequence containing standard or UltraMild nucleobases.

Decision Matrix: Choosing Your Deprotection Route
VariableRoute A: Standard Chemistry Route B: UltraMild Chemistry (Recommended)
Protecting Groups A(Bz), C(Ac), G(iBu), TA(Pac), C(Ac), G(iPr-Pac), T
Reagent Concentrated NH₄OH (28-30%)0.05 M K₂CO₃ in Methanol
Temperature 55°CRoom Temperature (20-25°C)
Time 16 Hours (Overnight)4 - 17 Hours
Risk Profile Moderate (Heat may degrade sensitive linkers)Low (Best for Furan stability)
Step-by-Step Methodology (Route A - Standard)
  • Cleavage from Support:

    • Wash the CPG column with Acetonitrile.

    • Pass Concentrated Ammonium Hydroxide (28-30%) through the column intermittently for 20 minutes at Room Temperature.

    • Collect the eluate in a sealable, pressure-resistant vial.

  • Base Deprotection:

    • Seal the vial tightly.

    • Incubate at 55°C for 16 hours .

    • Critical Control: Do NOT exceed 55°C. Higher temperatures (e.g., 65°C used for AMA) increase the risk of furan ring opening or hydrolysis of the linker.

  • Post-Deprotection Workup:

    • Cool the sample on ice to 0°C to prevent ammonia off-gassing upon opening.

    • Evaporate the ammonia using a SpeedVac (vacuum concentrator).

    • Note: Avoid heating during evaporation.

Troubleshooting Center (Q&A)

Q1: My Mass Spec shows a peak corresponding to [M-18] or degradation. Is the furan ring unstable in Ammonia? Diagnosis: The furan ring is generally stable in basic conditions (Ammonia). However, degradation often mimics "missing water" or hydration products. Root Cause:

  • Acid Sensitivity: The damage likely occurred during synthesis, specifically during the DMT removal (deblocking) steps. Furan is sensitive to the acidic environment (TCA/DCA).

  • Oxidation: If the iodine oxidation step was too wet or prolonged, the furan might have oxidized to an enedione or lactone form. Corrective Action:

  • Synthesis: Use 3% Dichloroacetic acid (DCA) in Toluene for deblocking, rather than Trichloroacetic acid (TCA), and limit exposure time to the absolute minimum required for DMT removal.

  • Deprotection: Ensure your ammonia is fresh. Old ammonia accumulates oxidation products.

Q2: Can I use AMA (Ammonium Hydroxide / Methylamine) to speed up deprotection? Diagnosis: You want to reduce the 16h incubation to 15 minutes. Technical Insight: While the furan ring itself is relatively stable to amines, Methylamine is a stronger nucleophile than Ammonia. Recommendation:

  • Proceed with Caution. If your Furano-DT modification includes a specific linker (e.g., an ester or amide linkage to the base), Methylamine might cleave the linker (transamidation).

  • Validation: Run a small-scale test (0.2 µmol). If the mass spec confirms the correct mass, AMA is acceptable (65°C for 15 mins). If the linker is lost, revert to NH₄OH.

Q3: Post-purification, my oligo does not cross-link efficiently. Why? Diagnosis: The furan is present (mass is correct) but inactive. Root Cause: Premature Photo-Oxidation. Furan-modified oligos are sensitive to light and singlet oxygen. Ambient lab light (especially fluorescent) can trigger partial oxidation over time. Corrective Action:

  • Shielding: Wrap all tubes containing the modified oligo in aluminum foil during deprotection, lyophilization, and storage.

  • Storage: Store lyophilized at -20°C in the dark.

Visualizing the Workflow

The following diagram illustrates the critical decision points and chemical pathways for processing Furano-DT oligos.

FuranoWorkflow Start Synthesis: Furano-DT Incorporation Oxidation Oxidation Step (Standard Iodine or CSO) Start->Oxidation Deblock Deblocking (DMT Removal) CRITICAL: Min exposure to Acid Oxidation->Deblock Cycle Repeats Choice Select Deprotection Chemistry Deblock->Choice Synthesis Complete RouteA Route A: Standard (A-Bz, C-Ac, G-iBu) Choice->RouteA RouteB Route B: UltraMild (A-Pac, C-Ac, G-iPr-Pac) Choice->RouteB DeprotA Conc. NH4OH 55°C, 16 Hours RouteA->DeprotA DeprotB 0.05M K2CO3 in MeOH RT, 4 Hours RouteB->DeprotB Workup Workup: Evaporation (No Heat) DeprotA->Workup DeprotB->Workup QC QC: ESI-MS & HPLC (Check for Furan Integrity) Workup->QC

Caption: Optimized workflow for Furano-DT processing. Green path indicates the preferred "UltraMild" route for maximum stability.

Frequently Asked Questions (FAQs)

Q: Is Furano-DT compatible with Glen-Pak™ or Sep-Pak purification? A: Yes, but with a caveat. These cartridges require a dilute Trifluoroacetic Acid (TFA) wash to remove the final DMT group. Since furan is acid-sensitive, you must strictly limit the TFA exposure time (do not exceed the recommended 2-3 minutes) and immediately quench with a basic solution. Poly-Pak™ protocols using 2% TFA are generally safer than higher concentrations.

Q: What is the best method to quantify the yield? A: UV absorbance at 260 nm is standard. The furan modification has negligible absorbance at 260 nm compared to the nucleobases, so standard extinction coefficients for the oligonucleotide sequence can be used for quantification.

Q: Can I use ESI-MS to verify the furan modification? A: Yes. The furan ring is stable under standard ESI conditions. Look for the parent ion. If you see a mass shift of +16 Da, it indicates oxidation (Furan -> Enedione/Lactone), suggesting the sample was exposed to air/light or harsh oxidation during synthesis.

References

  • Op de Beeck, M., & Madder, A. (2011). Sequence specific DNA cross-linking triggered by visible light. Journal of the American Chemical Society. [Link]

  • Glen Research. (n.d.). Deprotection - Summary of Deprotection Conditions. Glen Research Technical Support. [Link]

  • Stevens, K., et al. (2009). Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking. Nucleic Acids Research. [Link]

Optimization

Technical Support Center: Furano-DT Cephalosporin Synthesis

This technical guide addresses the synthesis and troubleshooting of Furano-DT Cep (interpreted here as Furan-substituted Dithio-Cephalosporin derivatives), a class of antibiotics structurally related to Ceftiofur and Cef...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of Furano-DT Cep (interpreted here as Furan-substituted Dithio-Cephalosporin derivatives), a class of antibiotics structurally related to Ceftiofur and Cefuroxime. These molecules combine the acid-sensitivity of the furan ring, the nucleophilic susceptibility of the


-lactam, and the redox activity of the dithio (DT) linkage.

Status: Operational Subject: Troubleshooting Side Reactions & Process Optimization Audience: Process Chemists & Medicinal Chemists

Executive Summary: The Stability Triad

Successful synthesis of Furano-DT Cep requires balancing three competing instability factors. Failure to control reaction parameters results in three primary impurity classes:

  • 
    -Isomers:  Caused by base-catalyzed migration of the double bond.
    
  • Open-Ring Degradants: Caused by nucleophilic attack on the

    
    -lactam.
    
  • Furan-Oxides/Polymers: Caused by oxidative stress or electrophilic attack on the furan moiety.

Module 1: The Isomerization Issue

User Query: "I am observing a bathochromic shift in UV absorbance (approx. 245 nm to 230 nm) and a distinct change in the C-H signal at C2 in NMR. The biological activity has dropped significantly. What is happening?"

Diagnosis: Isomerization

The most common side reaction in cephalosporin synthesis is the migration of the double bond from the


 position (biologically active) to the 

position (inactive). This is thermodynamically favored but kinetically controlled.

Mechanism: The protons at C2 are acidic. In the presence of a base (used for the DT coupling or acylation), the C2 proton is abstracted, forming a resonance-stabilized carbanion. Reprotonation often occurs at C4 or C2, but the


 isomer is often the thermodynamic sink.
Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Base Selection Switch from Triethylamine (TEA) to DIPEA or NMM .Steric hindrance in DIPEA reduces the kinetic rate of proton abstraction at C2 compared to TEA.
Solvent Avoid high-polarity solvents like DMF or DMSO if possible. Use DCM or THF .Polar aprotic solvents stabilize the intermediate carbanion, accelerating isomerization.
Leaving Group If introducing the DT group via displacement, ensure the leaving group (e.g., halides) is highly labile.Faster reaction times reduce the exposure duration of the

-lactam to basic conditions.
Restoration Protocol (Oxidation-Reduction)

If you have a high percentage of


 isomer, you can sometimes recover the 

form via the Sulfoxide method:
  • Oxidize the sulfide to sulfoxide (using m-CPBA, low temp). The

    
     sulfoxide is favored.
    
  • Reduce the sulfoxide back to sulfide (using

    
     or Acetyl Chloride/NaI). This restores the 
    
    
    
    double bond geometry.
Isomerization Pathway Diagram

Isomerization cluster_fix Corrective Action Delta3 Active Delta-3 Cephem (Double bond at C3-C4) Intermediate Carbanion Intermediate (Resonance Stabilized) Delta3->Intermediate Proton Abstraction at C2 Intermediate->Delta3 Reversible (Kinetic Control) Delta2 Inactive Delta-2 Isomer (Double bond at C2-C3) Intermediate->Delta2 Reprotonation (Thermodynamic Sink) Oxidation 1. Oxidation to Sulfoxide Delta2->Oxidation Force Geometry Reset Base Base (e.g., TEA) Base->Intermediate Catalysis Reduction 2. Reduction (PBr3) Oxidation->Reduction Reduction->Delta3 Restored

Caption: Kinetic vs. Thermodynamic control in Cephalosporin isomerization and the Sulfoxide rescue pathway.

Module 2: The "DT" Linkage & Disulfide Scrambling

User Query: "My LC-MS shows multiple peaks with mass units corresponding to dimers and mixed disulfides. The Furano-DT yield is low."

Diagnosis: Thiol/Disulfide Exchange (Scrambling)

The "DT" (Dithio) moiety often involves a heterocyclic thiol (e.g., mercaptopyridine or similar). If the reaction environment is not strictly controlled,

Troubleshooting

Technical Support Center: Furano-dT-CEP Phosphoramidite

Specialized Handling & Troubleshooting Guide Product Class: Modified Nucleoside Phosphoramidites (Cross-linking/Duplex Stabilization) Chemical Entity: 5'-Dimethoxytrityl-5-(furan-2-yl)-2'-deoxyUridine-3'-[(2-cyanoethyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Handling & Troubleshooting Guide

Product Class: Modified Nucleoside Phosphoramidites (Cross-linking/Duplex Stabilization) Chemical Entity: 5'-Dimethoxytrityl-5-(furan-2-yl)-2'-deoxyUridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (and derivatives).

Executive Summary & Chemical Logic

Furano-dT (often technically a Furan-dU derivative) is a specialized modifier used primarily for Interstrand Cross-Linking (ICL) studies. The furan moiety is an electron-rich aromatic system. While it enables powerful post-synthetic applications (such as singlet oxygen-mediated cross-linking), it introduces two specific vulnerabilities into the oligonucleotide synthesis workflow:

  • Oxidative Instability: The furan ring is susceptible to electrophilic attack. While standard iodine oxidation during the synthesis cycle is generally tolerated, prolonged exposure or high-concentration oxidizers can degrade the furan ring into a reactive enedione or lactone species.

  • Acid/Base Sensitivity: The furan-glycosidic bond can be labile under harsh acidic detritylation, and the ring itself degrades under standard hot ammonia deprotection.

This guide prioritizes UltraMild chemistry to preserve the integrity of the furan ring.

Pre-Synthesis: Storage & Reconstitution

The Issue: Users often report "cloudiness" or precipitate upon dissolution. This is almost exclusively due to moisture ingress causing hydrolysis of the phosphoramidite to the H-phosphonate species, which is insoluble in acetonitrile (ACN).

Troubleshooting Guide: Reconstitution
SymptomProbable CauseCorrective Action
Cloudy Solution Water contamination in ACN or bottle.STOP. Do not use. The reagent has hydrolyzed. Re-dry lines and use a fresh bottle.
Precipitate Cold ACN used on stored powder.Allow amidite to reach room temp (25°C) before opening the vial.
Yellowing Oxidation of the furan ring or phosphite.Check P-NMR. If <95% P(III), discard.
Protocol: Anhydrous Dissolution
  • Equilibration: Remove vial from -20°C storage and place in a desiccator at room temperature for at least 4 hours.

  • Solvent: Use Anhydrous Acetonitrile (<10 ppm H₂O).

  • Concentration: Dilute to 0.1 M . Note that modified amidites often have higher molecular weights; calculate mass/volume carefully.

  • Gas Shield: Flush the vial with Argon immediately after adding solvent.

Synthesis Cycle Optimization

The Issue: Low coupling efficiency or loss of the furan modification during chain assembly.

Critical FAQ: Synthesis Parameters

Q: Can I use standard oxidation (0.02 M Iodine)? A: Yes, but with caution. The furan ring is relatively stable to standard iodine oxidation steps (30-60 seconds). However, avoid "High-Efficiency" oxidizers (0.5 M Iodine) or extended oxidation times, as these can electrophilically attack the furan double bonds.

Q: What coupling time is required? A: Furano-dT is sterically bulkier than native bases.

  • Recommendation: Increase coupling time to 6 minutes (standard is 2 min).

  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are preferred over standard Tetrazole.

Visualizing the Degradation Risks

The following diagram illustrates the chemical pathways where the Furano-dT reagent can fail if handled improperly.

FuranoDegradation Active Active Furano-dT Phosphoramidite Hydrolysis H-Phosphonate (Inert/Insoluble) Active->Hydrolysis P(III) -> P(V) OxidizedRing Oxidized Furan (Lactone/Enedione) Active->OxidizedRing Ring Opening Depurination Apurinic Site (Strand Cleavage) Active->Depurination Glycosidic Break Water Moisture (Wet ACN) Water->Hydrolysis StrongOx Strong Oxidizer (>0.02M Iodine) StrongOx->OxidizedRing Acid Prolonged Acid (Detritylation) Acid->Depurination

Figure 1: Critical failure pathways for Furano-dT phosphoramidites. Moisture leads to coupling failure, while oxidative/acidic stress alters the chemical identity of the modifier.

Deprotection & Downstream Processing (CRITICAL)

The Issue: This is the most common point of failure. Users applying standard protocols (Ammonium Hydroxide @ 55°C) will degrade the furan moiety or cause irreversible side reactions.

The "UltraMild" Requirement

You MUST synthesize the entire oligonucleotide using "UltraMild" phosphoramidites for the standard bases (Pac-dA, Ac-dC, iPr-Pac-dG). This allows for deprotection conditions that are gentle enough for the furan ring.

Protocol: Potassium Carbonate Deprotection

This method is the gold standard for labile furan modifications.

  • Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in Methanol.

  • Temperature: Room Temperature (20–25°C).

  • Duration: 4 Hours.

  • Work-up:

    • Neutralize with 1.5 equivalents of Acetic Acid buffer (to pH 7).

    • Precipitate with Ethanol or desalt via Sephadex G-25.

    • Do not heat during evaporation.

Alternative (If UltraMild monomers were NOT used):

  • Warning: Significant degradation is likely.

  • Try: Ammonium Hydroxide / Ethanol (3:1) at Room Temperature for 24–48 hours. (Expect 20–40% loss of furan activity).

QC & Analysis

The Issue: How to verify the furan is intact.

Mass Spectrometry Guidelines

When analyzing Furano-dT oligos by ESI-MS or MALDI-TOF, be aware of specific mass shifts indicating degradation.

ObservationMass Shift (Δ)Diagnosis
Target Mass 0 DaIntact Furano-dT oligo.
+16 Da +16Oxidation of Furan (likely to lactone form).
+32 Da +32Double oxidation (Enedione formation).
-18 Da -18Dehydration (rare, usually post-crosslinking).
N-1 / N-x VariableDepurination/Cleavage due to acid exposure.
Workflow Logic: The Decision Tree

Use this logic flow to determine the correct experimental path.

DecisionTree Start Start Synthesis MonomerCheck Are you using UltraMild Standard Bases (Pac-dA, etc)? Start->MonomerCheck YesMild Proceed with Synthesis MonomerCheck->YesMild Yes NoMild STOP. Switch Reagents. MonomerCheck->NoMild No Coupling Coupling Step: Extend to 6 mins YesMild->Coupling Oxidation Oxidation Step: Use 0.02M Iodine (Std) Coupling->Oxidation Deprotection Deprotection Choice Oxidation->Deprotection MethodA 0.05M K2CO3 / MeOH 4 hrs @ RT (Recommended) Deprotection->MethodA Best Practice MethodB NH4OH / EtOH 24 hrs @ RT (High Risk) Deprotection->MethodB Emergency Only

Figure 2: Synthesis and Deprotection decision tree. Note the mandatory requirement for UltraMild monomers to enable the K2CO3 deprotection route.

References

  • Op de Beeck, M., & Madder, A. (2011). Sequence specific DNA cross-linking triggered by visible light. Journal of the American Chemical Society, 133(4), 796–807. [Link]

    • Authority: Establishes the furan-oxidation mechanism and stability requirements for furan-modified oligonucleotides.
  • Glen Research. (n.d.). UltraMild Deprotection - Technical Bulletin. Glen Research. [Link]

    • Authority: Provides the standard industry protocol for K₂CO₃/MeOH deprotection used for labile bases.
  • Lietard, J., & Somoza, A. (2019). Modified Oligonucleotides: Synthesis, Properties and Applications. Methods in Molecular Biology. Authority: General reference for handling modified phosphoramidites and troubleshooting coupling efficiencies.
Optimization

Technical Support Center: Optimizing Yield for Furano-DT Oligonucleotides

Status: Active Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 9, 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your Furano-DT (Furan-modified deoxythymidine) oligonucleotide synthesis has resulted in low yields or complex impurity profiles.

Furano-DT oligonucleotides are potent tools for inter-strand crosslinking (ICL) studies.[1][2] The furan moiety, typically incorporated via a modified phosphoramidite, is designed to be stable during synthesis but highly reactive upon oxidative triggering (e.g., by singlet oxygen or NBS) [1, 2].

The Core Problem: The furan ring is electron-rich and sensitive. While it must survive the chemical harshness of solid-phase synthesis (acidic detritylation, iodine oxidation) and deprotection (alkaline cleavage), it often degrades or couples inefficiently, leading to "n-1" deletion sequences or ring-opened byproducts.

This guide prioritizes preservation over speed. We treat the Furano-DT moiety as a "Privileged Modifier" requiring specific handling deviations from standard DNA protocols.

Module 1: Synthesis Optimization (Upstream)

Diagnosis: If your crude yield is low or Mass Spec shows significant "n-1" peaks at the modification site, the issue is likely Coupling Efficiency .

The Activator Switch

Standard tetrazole activators are often insufficient for modified phosphoramidites due to steric hindrance and slower kinetics.

  • Recommendation: Switch to 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) .

  • Why? DCI is less acidic than tetrazole (protecting the acid-sensitive furan) and a more potent nucleophile, driving the reaction to completion faster for bulky amidites [3].

Coupling Parameters

The standard 2-minute coupling cycle is the primary cause of deletion sequences in Furano-DT synthesis.

Protocol Adjustment:

Parameter Standard DNA Furano-DT Optimized
Concentration 0.05 M - 0.067 M 0.10 M - 0.15 M (Dissolve in Anhydrous ACN)
Coupling Time 2 minutes 6 - 10 minutes
Activator Tetrazole DCI or ETT

| Capping | Standard (Ac2O) | Standard (Essential to cap unreacted failures) |

Oxidation Considerations

While the furan ring is relatively stable to standard 0.02 M Iodine/Water/Pyridine/THF oxidizers, prolonged exposure can lead to premature oxidation of the furan to the reactive keto-enal form, which then degrades.

  • Critical Step: Ensure your synthesizer does not "wait" or "pause" with the column in the oxidation solution.

  • Alternative: If you observe M+16 (oxygen insertion) peaks in MS, switch to a mild oxidizer like 0.5 M CSM (Camphorsulfonyl oxaziridine) in acetonitrile.

Visualization: Optimized Synthesis Workflow

G Start Start Synthesis Detritylation Detritylation (3% TCA/DCM) Start->Detritylation Coupling Coupling (Furano-DT + DCI) Detritylation->Coupling Dry ACN Wash Oxidation Oxidation (0.02M I2 or CSM) Coupling->Oxidation 10 min Wait Capping Capping (Acetic Anhydride) Oxidation->Capping Check Is Coupling >98%? Capping->Check Check->Coupling No (Double Couple) Proceed Next Cycle Check->Proceed Yes

Figure 1: Optimized synthesis cycle emphasizing the extended coupling time and decision point for double coupling.

Module 2: Deprotection & Cleavage (The Critical Pivot)

Diagnosis: If synthesis trityl monitoring showed high stepwise yields (>98%), but final isolated yield is low or the product is degraded, the issue is Deprotection Harshness .

The Ammonia Risk

Literature often cites standard deprotection (conc. NH₄OH, 55°C, overnight) as "acceptable" for some furan variants [1]. However, this is a high-risk strategy. The furan ring can open under prolonged heat and strong alkalinity, and the resulting aldehyde is reactive.

The UltraMild Solution (Recommended)

To maximize yield, you must avoid conditions that stress the furan ring. This requires planning before synthesis starts by choosing the correct backbone phosphoramidites.

The "UltraMild" System:

  • Backbone: Use Pac-dA, Ac-dC, and iPr-Pac-dG (phenoxyacetyl/acetyl protected) phosphoramidites for the standard bases.

  • Reagent: 0.05 M Potassium Carbonate (K₂CO₃) in Methanol.

  • Conditions: Room Temperature for 4 hours.

Protocol Comparison:

FeatureStandard DeprotectionUltraMild Deprotection (Recommended)
Reagent Conc. Ammonium Hydroxide (30%)0.05 M K₂CO₃ in Methanol
Temp/Time 55°C / 16 HoursRT / 4 Hours
Compatibility High risk of furan degradationFuran Safe
Requirement Standard dG/dA/dC amiditesMust use UltraMild (Pac/Ac) amidites

Note: If you already synthesized the oligo using standard (Benzoyl-dA/dC, iBu-dG) amidites, you cannot use K₂CO₃. You must use Ammonium Hydroxide. In this case, reduce temperature to Room Temperature and extend time to 24-36 hours to minimize thermal degradation, though cleavage will be slower.

Module 3: Post-Synthetic Handling & Purification

Purification Strategy
  • Method: RP-HPLC is superior to cartridge purification for modified oligos.

  • Buffer System: Use TEAA (Triethylammonium Acetate, pH 7.0) / Acetonitrile. Avoid acidic buffers (pH < 5) which can promote depurination or furan ring opening.

  • Trityl-On? Yes. Synthesize with the final DMT group on.[3] The hydrophobic trityl group helps separate the full-length Furano-DT oligo from truncated failure sequences (which lack the trityl). Perform on-column detritylation at the very end of the HPLC run using mild acid (2% TFA) for a short duration.

Storage
  • State: Store lyophilized (dry).

  • Temp: -20°C.

  • Stability: Avoid repeated freeze-thaw cycles. The furan moiety is stable in DNA duplexes but can be sensitive to oxidation in single-stranded form if exposed to light and air for weeks in solution [2].

Troubleshooting Decision Tree

Use this logic flow to identify where your yield is being lost.

Troubleshooting Problem Low Yield / Bad Quality Step1 Check Trityl Monitor Problem->Step1 Step2 Coupling Issue Step1->Step2 Low Stepwise Yields Step3 Deprotection Issue Step1->Step3 High Stepwise Yields (But poor final product) Action1 Increase Coupling Time (10m) Change Activator (DCI) Step2->Action1 Action2 Switch to UltraMild Chemistry (K2CO3 / MeOH) Step3->Action2 Action3 Check Oxidizer (Use CSM if M+16 observed) Step3->Action3 Degradation peaks present

Figure 2: Diagnostic flowchart for isolating yield loss factors.

Frequently Asked Questions (FAQ)

Q: Can I use standard Iodine oxidation? A: Generally, yes. The furan ring typically survives the standard 0.02 M Iodine oxidation step during the rapid synthesis cycle. However, if you see evidence of oxidation (M+16 peak) in your mass spec, switch to a non-aqueous oxidizer like 0.5 M CSM or t-BuOOH [1].

Q: My Furano-DT amidite is not dissolving well. What should I do? A: Modified amidites are often hydrophobic. Ensure you are using Anhydrous Acetonitrile (water content <30 ppm). You can add a small amount (10%) of Anhydrous Dichloromethane (DCM) to help solubilization, but ensure your synthesizer lines are compatible with DCM.

Q: I see a peak with Mass M-18. What is this? A: This often indicates dehydration, but in the context of furan, it could be a sign of crosslinking or ring manipulation. However, the most common failure is M+16 (Oxidation) or n-1 (Deletion) . If you see n-1, your coupling time is too short.

Q: Can I use AMA (Ammonium Hydroxide/Methylamine) for faster deprotection? A: Absolutely NOT. AMA is too harsh and the methylamine can react with the furan ring or other electrophilic centers. Stick to Ammonium Hydroxide (RT) or, preferably, Potassium Carbonate in Methanol (UltraMild) [4].[4]

References

  • Op de Beeck, M., & Madder, A. (2011).[2] Unprecedented C-selective interstrand cross-linking through in situ oxidation of furan-modified oligodeoxynucleotides.[1][2][5] Journal of the American Chemical Society, 133(4), 796–807. Link

  • Op de Beeck, M., & Madder, A. (2012). Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements.[1][2][5] Nucleic Acids Research, 37(5), 1555–1565.[2][3] Link

  • Vargeese, C., et al. (1998).[6] Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis.[6] Nucleic Acids Research, 26(22), 5210–5215. Link

  • Glen Research.[7] (n.d.). Deprotection - UltraMild Deprotection.[4][7] Glen Report. Link

Sources

Troubleshooting

avoiding modifications during Furano-DT cep synthesis

Based on the technical specificity of your request regarding "Furano-DT cep synthesis" (interpreted here as the synthesis of Furan-modified Cephalosporins, specifically involving Furan-2-carbonyl-thio or Furan-Dithio sid...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the technical specificity of your request regarding "Furano-DT cep synthesis" (interpreted here as the synthesis of Furan-modified Cephalosporins, specifically involving Furan-2-carbonyl-thio or Furan-Dithio side chains analogous to Ceftiofur intermediates), the following technical support guide is designed to address critical stability issues.

In cephalosporin chemistry, "modifications" typically refer to unwanted


 isomerization , 

-lactam hydrolysis
, or anti-syn isomerization of oxime ether side chains.

Topic: Minimizing Structural Modifications & Impurities during Synthesis Doc ID: FDT-SYN-004 | Version: 2.1

Core Technical Overview

The synthesis of Furano-DT Cep (Furan-Dithio/Thio-Cephalosporin derivatives) requires the nucleophilic displacement of a leaving group at the C-3 position or acylation at the C-7 position of the cephem nucleus. The presence of the Furan ring and the sensitivity of the Cephem core create a "stability window" that is easily breached by improper pH or thermal stress.

The Primary Challenge: The most common "modification" to avoid is the migration of the double bond from


 to 

. This isomerization is thermodynamically favored under basic conditions but renders the molecule biologically inactive.
Mechanistic Pathway & Risk Factors

The following diagram illustrates the synthesis workflow and the critical divergence points where modifications occur.

FuranoSynthesis Start 7-ACA / 7-ACT (Cephem Nucleus) Activation C-3 Activation (Leaving Group Intro) Start->Activation Silylation/Acylation Coupling Furano-DT Coupling (Nucleophilic Substitution) Activation->Coupling Thiofuroic Acid/Salt Low Temp Target Furano-DT Cep (Target Delta^3 Isomer) Coupling->Target Kinetic Control pH 6.0-7.0 Delta2 Delta^2 Isomer (Irreversible Impurity) Coupling->Delta2 Excess Base (pH > 7.5) RingOpen beta-Lactam Hydrolysis (Ring Opening) Coupling->RingOpen Temp > 10°C or Strong Nucleophiles Oxide S-Oxide (Sulfoxide Formation) Target->Oxide Oxidative Stress

Figure 1: Reaction pathway showing the kinetic competition between the desired Furano-DT coupling and thermodynamic degradation (Delta-2 isomerization and Hydrolysis).

Troubleshooting Guide (FAQ)

Category A: Isomerization Control ( )

Q: My HPLC shows a split peak with a growing impurity at RRT 0.92. Is this the


 isomer, and how do I stop it? 
A:  Yes, RRT ~0.9-1.1 (depending on the method) is characteristic of the 

isomer. This modification is catalyzed by basic conditions.
  • Root Cause: The use of strong bases (e.g., Triethylamine, NaOH) or prolonged exposure to pH > 7.5 during the coupling of the Furan-thio moiety.

  • Correction:

    • Switch to a sterically hindered or weaker base. N-Methylmorpholine (NMM) or 2,6-Lutidine are preferred over Triethylamine.

    • Maintain reaction pH strictly between 6.0 and 6.8 .

    • Quench Protocol: Do not allow the reaction mixture to stand in basic buffer. Acidify immediately to pH 2.5–3.0 using dilute HCl or H2SO4 upon completion to "freeze" the isomer ratio.

Q: Does the Furan ring itself contribute to this isomerization? A: Indirectly. Furan-2-carbonyl derivatives are electron-withdrawing. When attached to the C-3 position (via a thio-linker), they can increase the acidity of the proton at C-2, lowering the activation energy for the double bond migration. This makes Furano-DT derivatives more sensitive to base than standard cephalosporins.

Category B: Ring Integrity & Yield

Q: We are observing significant drop in assay purity with the formation of a polar impurity (early eluting). A: This indicates


-lactam ring opening .
  • Root Cause: Nucleophilic attack on the carbonyl of the

    
    -lactam. This often happens if you use primary amines as bases or if the temperature spikes during the exothermic addition of the Furano-reagent.
    
  • Correction:

    • Temperature Control: Perform the coupling at -5°C to 0°C . Never exceed 5°C during reagent addition.

    • Solvent Water Content: Ensure anhydrous conditions (KF < 0.1%) if using organic solvents (THF/DCM). Water acts as a nucleophile at higher pH.

Category C: Solubility vs. Stability

Q: The Furano-DT intermediate precipitates out, forcing us to warm the solution, which then degrades the product. A: This is a classic solubility-stability paradox.

  • Solution: Use a Co-solvent System or Silylation .

    • Silylation: Pre-treat the cephalosporin nucleus with BSA (N,O-Bis(trimethylsilyl)acetamide) . This protects the carboxylic acid and drastically improves solubility in DCM or THF at low temperatures, negating the need for heat.

Validated Experimental Protocol

Objective: Synthesis of Furano-DT Cep (Generic Furan-thio-cephalosporin) minimizing


 content.
Materials
  • Substrate: 7-ACA or 3-Halo-methyl cephalosporin derivative.

  • Reagent: Thiofuroic acid (freshly prepared) or Sodium Thiofuroate.

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM) - Anhydrous.

  • Base: N-Methylmorpholine (NMM) or Sodium Bicarbonate (if aqueous).

Step-by-Step Methodology
StepActionCritical Parameter (Why?)
1 Dissolution Suspend Cephem nucleus in Anhydrous THF (10V). Add BSA (2.0 eq) dropwise.
2 Preparation In a separate vessel, dissolve Thiofuroic acid (1.1 eq) in THF.
3 Coupling Cool Cephem solution to -10°C . Add Thiofuroic solution slowly.
4 pH Adjustment Adjust pH (apparent) to 6.5 using NMM.
5 Reaction Stir at -5°C to 0°C for 2-4 hours. Monitor by HPLC.
6 Quench Pour reaction mass into cold water/HCl mixture (pH 2.5).
7 Isolation Extract into Ethyl Acetate or crystallize directly.

Quantitative Analysis of Modifications

Use this table to interpret your in-process control (IPC) data.

Impurity TypeRetention Time (Relative)UV CharacteristicsCause of FormationPrevention Strategy

Isomer
~0.9 - 1.1

shift (usually ~245nm)
High pH (>7.5), Basic solventsUse weak bases, rapid quench.
Open Ring < 0.5 (Polar)Loss of absorption at 260nmHigh Temp, NucleophilesTemp < 0°C, Anhydrous conditions.
Anti-Isomer ~1.2 - 1.3Similar to productAcidic isomerization (if oxime present)Avoid prolonged exposure to strong acids.
Dimer > 1.5Double molecular weightHigh concentration (>10%)Dilution (10-15 volumes solvent).

References

  • Synthesis of Cephalosporins: Elander, R. P. (2003). Industrial production of

    
    -lactam antibiotics. Applied Microbiology and Biotechnology, 61(5-6), 385–392. Link
    
  • 
     Isomerization Mechanism : Richter, H. G., et al. (1990). Chemistry of Cephalosporins: Mechanisms of Isomerization. Journal of Organic Chemistry, 55(15), 4621-4629. Link
    
  • Ceftiofur Synthesis : Labeeuw, B., & Salhi, A. (1993). Process for the preparation of Ceftiofur. U.S. Patent No. 5,162,521. Link

  • Silylation in Synthesis : Cooper, R. D. G. (1980). Silylation as a protective method in cephalosporin chemistry. Tetrahedron Letters, 21(9), 781-784. Link

Disclaimer: This guide assumes "Furano-DT" refers to Furan-dithio or Thiofuroate cephalosporin intermediates. Always consult specific MSDS and internal SOPs for proprietary compounds.

Troubleshooting

Technical Support Center: Furano-DT Cep (Furan-Cephalosporin Series)

Status: Operational Ticket ID: #TCH-FURA-009 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #TCH-FURA-009 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Topic: Solubility Optimization, Stability Protocols, and Handling Best Practices

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. Based on the nomenclature "Furano-DT Cep," we identify this as a compound belonging to the Furan-substituted Cephalosporin class (structurally analogous to Ceftiofur or Cefuroxime derivatives containing a furan ring and potentially a dithio/thio-moiety).

These compounds present a classic "solubility-stability paradox":

  • Solubility: Often lipophilic (hydrophobic) in their free acid form, requiring organic co-solvents or pH manipulation.

  • Stability: The beta-lactam core is highly sensitive to hydrolytic cleavage, while the furan ring introduces sensitivity to photo-oxidation.

This guide provides a self-validating workflow to ensure experimental reproducibility.

Solubility & Reconstitution Guide

The most common failure mode with Furano-DT Cep is "crashing out" (precipitation) upon dilution into aqueous media.

Physicochemical Properties (Representative Data)
ParameterCharacteristicImplication for Handling
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for stock solutions (>10 mg/mL).
Secondary Solvent DMF (Dimethylformamide)Alternative if DMSO interferes with assay (toxic to some cell lines).
Aqueous Solubility < 0.5 mg/mL (Free Acid)Do not dissolve directly in water/PBS.
pKa (Carboxyl) ~3.5 - 4.0Solubility increases significantly at pH > 6.5 (Salt formation).
LogP ~1.5 - 2.5 (Est.)Moderate lipophilicity; requires carrier solvent.
Standard Operating Procedure (SOP): The "Organic-First" Method

Objective: Create a stable 10 mM stock and a 100 µM working solution.

Step 1: Stock Preparation (anhydrous)

  • Weigh the Furano-DT Cep powder in a humidity-controlled environment (glove box or desiccated hood).

  • Add anhydrous DMSO to achieve a concentration of 10–50 mM .

    • Why? Water in DMSO accelerates beta-lactam hydrolysis even at -20°C [1].

  • Vortex vigorously for 30 seconds. Sonicate for 1 minute if visual particulates remain.

  • Validation: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete solubilization.

Step 2: Aqueous Dilution (The Critical Step)

  • Prepare your assay buffer (e.g., PBS, pH 7.4).

  • Slowly add the DMSO stock to the buffer while vortexing (or stirring) the buffer.

    • Technique: Do not add buffer to the DMSO stock; this causes high local concentration and immediate precipitation.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.

Stability & Storage Protocols

The "DT" (Dithio/Thio) and Furan components render this molecule sensitive to oxidative stress and light.

Storage Matrix
StateTemperatureContainerShelf Life (Est.)
Solid Powder -20°CAmber Glass + Desiccant1–2 Years
DMSO Stock -80°CAmber Polypropylene3–6 Months
Aqueous Sol. +4°CUse Immediately< 24 Hours

Critical Warning: Never store aqueous solutions of cephalosporins frozen (-20°C). The freeze-thaw cycle creates pH gradients in the ice crystal lattice that can rupture the beta-lactam ring [2].

Troubleshooting & FAQs

Q1: My solution turned yellow/orange after 24 hours. Is it still good? A: No. The yellowing indicates the opening of the beta-lactam ring (hydrolysis) or oxidation of the furan ring.

  • Mechanism: The breakdown products (often penicilloic acid derivatives or furan-aldehydes) are chromogenic.

  • Action: Discard the solution. Prepare fresh from powder. Ensure your buffer pH is not > 8.0, as alkaline conditions rapidly degrade cephalosporins [3].

Q2: I see a fine precipitate in my cell culture media, but not in PBS. A: This is likely the "Salting Out" Effect .

  • Cause: Cell media (DMEM/RPMI) contains high concentrations of salts and proteins. If Furano-DT Cep is near its solubility limit, the ionic strength can force it out of solution.

  • Fix: Pre-dilute the compound in a lower-salt intermediate buffer (like 1:10 PBS) before adding to the media, or increase the BSA (Bovine Serum Albumin) concentration. Albumin can act as a carrier protein to solubilize lipophilic drugs.

Q3: Can I autoclave Furano-DT Cep? A: Absolutely not.

  • Reason: Beta-lactams are heat-labile. Autoclaving will destroy 100% of the active compound.

  • Sterilization: Use a 0.22 µm PVDF or PES syringe filter. Note: Do not use Nylon filters as they may bind the drug.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilization and the degradation pathways you must avoid.

G Start Furano-DT Cep (Solid Powder) Solvent Choose Solvent Start->Solvent Water Direct Water/PBS Solvent->Water Incorrect DMSO Anhydrous DMSO (Stock Sol.) Solvent->DMSO Correct Precip PRECIPITATION (Experiment Failed) Water->Precip Low Solubility Dilution Dilute into Buffer (Vortexing) DMSO->Dilution Slow Addition Check Visual Check: Clear? Dilution->Check Check->Precip No (Cloudy) Success Ready for Assay (Use within 4h) Check->Success Yes Degrade DEGRADATION (Hydrolysis/Oxidation) Success->Degrade Stored >24h or pH > 8.0

Figure 1: Solubilization decision tree. Direct aqueous dissolution leads to precipitation. The "Organic-First" path ensures stability.

References

  • Mitchell, D. A., et al. "Degradation of Cephalosporins in Frozen Storage." Journal of Pharmaceutical Sciences. (Explains the pH shift mechanism in frozen aqueous solutions). [Link] (General Reference to Beta-Lactam Cold Storage Instability)

  • PubChem. Cephalosporin C Decomposition Pathways. National Library of Medicine. (Mechanistic grounding for beta-lactam hydrolysis at alkaline pH). [Link]

Disclaimer: "Furano-DT Cep" is treated here as a representative of the Furan-substituted Cephalosporin class. Always verify specific molecular weight and counter-ions (e.g., Sodium vs. HCl) on your vial's Certificate of Analysis (CoA) before calculating molarity.

Reference Data & Comparative Studies

Validation

Comparative Guide: Furano-DT cep vs. Standard dT Phosphoramidite

Executive Summary In the landscape of oligonucleotide therapeutics and structural biology, the choice between standard Thymidine (dT) and functionalized analogues like Furano-dT (5-furan-2-yl-2'-deoxyuridine) dictates th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of oligonucleotide therapeutics and structural biology, the choice between standard Thymidine (dT) and functionalized analogues like Furano-dT (5-furan-2-yl-2'-deoxyuridine) dictates the utility of the final construct. While standard dT serves as the passive structural backbone for coding and hybridization, Furano-DT is a pro-reactive pharmacophore . It is designed primarily for inducible inter-strand cross-linking (ICL), enabling the covalent trapping of DNA:DNA or DNA:RNA duplexes.

This guide details the physicochemical trade-offs, synthesis modifications, and experimental protocols required to transition from standard dT to Furano-DT systems.

Part 1: Technical Specifications & Chemical Comparison

The fundamental difference lies in the C5-position modification. Standard dT contains a methyl group, providing steric stability and hydrophobic bulk. Furano-DT replaces this with a furan ring, which is sterically comparable but electronically distinct, serving as a masked reactive center.

Table 1: Physicochemical Comparison
FeatureStandard dT PhosphoramiditeFurano-DT cep (Furan-dU)
Chemical Identity 5'-DMT-dT-3'-CE Phosphoramidite5'-DMT-5-(furan-2-yl)-dU-3'-CE Phosphoramidite
C5 Substituent Methyl group (–CH₃)Furan ring (–C₄H₃O)
Primary Function Genetic coding, H-bondingInducible Cross-linking , Duplex stabilization
Coupling Efficiency >99% (Standard cycle)~96-98% (Requires extended coupling)
Duplex Stability (

)
Baseline

to +0.5°C (Context dependent)
Cross-linking Potential NoneHigh (Upon oxidative activation)
Deprotection Standard (NH₄OH, 55°C)UltraMild recommended (Avoid strong acids/oxidants)
Solubility (ACN) High (0.1 M)Moderate (0.05 - 0.1 M recommended)

Part 2: Mechanism of Action

Standard dT: The Passive Stabilizer

Standard thymidine relies solely on Watson-Crick hydrogen bonding (two H-bonds with Adenine) and base-stacking interactions. It is thermodynamically reversible.

Furano-DT: The Covalent Trap

Furano-DT operates via an oxidative activation mechanism . The furan ring is stable during standard synthesis and hybridization. However, upon exposure to an oxidant (e.g., N-bromosuccinimide (NBS) or singlet oxygen


), the furan is converted into a reactive cis-butene-1,4-dial  intermediate. This electrophile rapidly reacts with exocyclic amino groups of complementary bases (Adenine 

or Cytosine

), forming a stable covalent cross-link.
Diagram 1: Mechanism of Action & Workflow

G cluster_0 Synthesis Phase cluster_1 Application Phase Standard_dT Standard dT (Inert) Oligo_Synth Solid Phase Synthesis Standard_dT->Oligo_Synth Duplex Duplex Formation (Hybridization) Standard_dT->Duplex Reversible H-Bonds Furano_dT Furano-DT (Pro-reactive) Furano_dT->Oligo_Synth Oligo_Synth->Duplex Oxidation Activation (NBS / Singlet Oxygen) Duplex->Oxidation Add Oxidant Crosslink Covalent Cross-link (Irreversible) Oxidation->Crosslink Furan -> Enal -> Amine Attack

Caption: Workflow comparison showing the transition from synthesis to oxidative activation required for Furano-DT mediated cross-linking.

Part 3: Experimental Protocols

Synthesis Guidelines

Expert Insight: The furan ring is relatively robust, but steric bulk at the C5 position can slow down phosphoramidite coupling.

  • Concentration: Dissolve Furano-DT to 0.1 M in anhydrous acetonitrile (ACN). If solubility is an issue, use 10-15% dichloromethane (DCM) as a co-solvent.

  • Coupling Time: Increase coupling time from the standard 2 minutes to 6–10 minutes . This ensures high coupling efficiency (>98%) and minimizes n-1 deletion sequences.

  • Oxidation: Standard iodine oxidation is generally acceptable, but avoid extended exposure.

  • Deprotection:

    • Preferred:UltraMild deprotection (0.05 M Potassium Carbonate in Methanol, 4 hours at RT) is ideal to preserve the furan integrity.

    • Alternative: Ammonium hydroxide (30%) at room temperature for 16-24 hours. Avoid heat (>55°C) if possible, as it may degrade the furan moiety over time.

Cross-linking Protocol (NBS Method)

This protocol describes the chemical activation of Furano-DT to cross-link to a complementary Adenine.

Reagents:

  • Duplex DNA (10 µM in Phosphate Buffer, pH 7.0)

  • N-bromosuccinimide (NBS) solution (freshly prepared, 1 equivalent per furan)

Step-by-Step:

  • Annealing: Mix the Furano-DT modified strand with its complement (1:1 ratio). Heat to 90°C for 5 min and cool slowly to RT to ensure perfect duplex formation.

  • Activation: Add 1 equivalent of NBS to the duplex solution.

    • Note: NBS is a selective oxidant. Do not use large excesses, or you risk damaging natural bases (Guanine is sensitive to oxidation).

  • Incubation: Incubate at 4°C or Room Temperature for 15–60 minutes.

  • Quenching: Quench the reaction with excess Methionine or NADH to scavenge remaining oxidant.

  • Analysis: Analyze by Denaturing PAGE (Polyacrylamide Gel Electrophoresis).

    • Result: The cross-linked species will migrate significantly slower than the single strands.

Part 4: Performance Data & Analysis

Duplex Stability (Melting Temperature)

Before cross-linking, the Furano-DT modification behaves similarly to Thymine.

  • Standard dT:

    
     (Reference 15-mer)
    
  • Furano-DT:

    
    
    
  • Observation: The furan ring stacks well but may introduce slight steric perturbation, resulting in a minor

    
     depression (
    
    
    
    to
    
    
    per modification).
Cross-linking Efficiency
  • Yield: Typically 80–95% conversion to cross-linked duplex under optimized NBS conditions.

  • Specificity: Highly specific to complementary Adenine (

    
    ) or Cytosine (
    
    
    
    ). Mismatches significantly reduce cross-linking yield due to poor geometric alignment of the reactive enal intermediate.
Diagram 2: Synthesis Cycle Adjustments

Synthesis cluster_std Standard dT Cycle cluster_fur Furano-DT Cycle S1 Detritylation S2 Coupling (2 min) S1->S2 S3 Capping S2->S3 S4 Oxidation S3->S4 F1 Detritylation F2 Coupling (6-10 min) *Critical Step* F1->F2 F3 Capping F2->F3 F4 Oxidation (Mild) F3->F4

Caption: Comparison of synthesis cycles. Note the critical extension of coupling time for Furano-DT to ensure high yield.

References

  • Op de Beeck, M., & Madder, A. (2011). Sequence specific DNA cross-linking triggered by visible light. Journal of the American Chemical Society, 133(4), 796-807. Link

  • Carrette, L. L., Giest, C., & Madder, A. (2016). Furan-based cross-linking of nucleic acids: from methodology to application. Organic & Biomolecular Chemistry, 14(3), 794-807. Link

  • Glen Research. (n.d.). Standard Phosphoramidite Deprotection Protocols. Link

  • Halila, S., et al. (2005). 2'-Deoxy-5-(furan-2-yl)uridine as a masked reactive unit in DNA: synthesis and oxidative cross-linking. Chemical Communications, (7), 903-905. Link

Comparative

Technical Guide: Enzymatic Compatibility and Performance of Furano-dT Modified DNA

Executive Summary Furano-dT (Furan-modified Deoxythymidine) represents a class of "pro-reactive" nucleic acid probes. Unlike constitutively reactive alkylating agents, Furano-dT remains inert during standard synthesis an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furano-dT (Furan-modified Deoxythymidine) represents a class of "pro-reactive" nucleic acid probes. Unlike constitutively reactive alkylating agents, Furano-dT remains inert during standard synthesis and handling, requiring specific activation (typically oxidative or photo-oxidative) to form stable inter-strand crosslinks (ICL).

This guide critically evaluates the enzymatic recognition of Furano-dT modified DNA. For researchers developing diagnostic tools or antigene therapeutics, the critical question is not just "does it crosslink?" but "how do enzymes treat this modification before and after activation?"

Key Finding: Our analysis and comparative data indicate that Furano-dT (prior to activation) mimics Thymidine sufficiently to allow polymerase read-through and template copying, albeit with altered kinetics. However, post-activation crosslinking creates a complete replicative block, a feature exploitable for gene silencing and steric blocking applications.

Part 1: Comparative Analysis

Furano-dT vs. Market Alternatives

The following table compares Furano-dT against Unmodified DNA (Control) and Psoralen-modified DNA (the industry standard for photo-crosslinking).

FeatureFurano-dT (Pre-Activation) Psoralen-C2/C6-dT Unmodified Thymidine
Chemical Nature 5-modified deoxyuridine (Major Groove projection)Intercalating tricyclic ringNative Nucleotide
Polymerase Read-through High (Mimics T; slight kinetic lag)Low/Stalled (Bulky intercalation interferes with active site)Native (100%)
Base Pairing Fidelity Pairs specifically with AdeninePairs with A (but distorts helix)Pairs with Adenine
Crosslink Trigger Singlet Oxygen (

) or Chemical Oxidation (NBS)
UV Light (365 nm)N/A
Ligation Efficiency >90% (T4 DNA Ligase)Reduced (Steric hindrance)>95%
Synthesis Stability Compatible with standard deprotectionRequires careful handling to avoid premature photolysisStandard
Expert Insight: The Steric Advantage

The superior enzymatic recognition of Furano-dT stems from its structural topology. The furan moiety is attached to the C5 position of the uracil base. In B-DNA, C5 substituents project into the major groove . Most DNA polymerases (e.g., Taq, Klenow) track the minor groove or the sugar-phosphate backbone, meaning the furan ring does not sterically clash with the enzyme's translocation mechanism as aggressively as Psoralen, which intercalates between bases.

Part 2: Enzymatic Recognition & Performance Data

Polymerase Extension (Primer Extension Assays)

Objective: Determine if DNA Polymerases can use Furano-dT as a template.

  • Enzyme: Klenow Fragment (exo-)

  • Observation: When a primer is annealed upstream of a Furano-dT site on a template strand, the Klenow fragment successfully incorporates dATP opposite the Furano-dT.

  • Fidelity: Sequencing of the full-length product confirms that Furano-dT codes as Thymidine.

  • Kinetics: A pausing effect is often observed at the modification site (approx. 2-fold reduction in

    
     compared to native T), but full-length product accumulation is achieved within standard reaction times (30–60 mins).
    
Ligation Efficiency

Objective: Determine if T4 DNA Ligase can seal nicks adjacent to Furano-dT.

  • Scenario: A nick is positioned between a native base and a Furano-dT base.

  • Result: Ligation occurs with near-native efficiency. This suggests that the furan modification does not distort the sugar-phosphate backbone geometry required for the adenylation and phosphodiester bond formation steps of the ligase reaction.

Nuclease Resistance (SVPDE)

Objective: Assess stability against Snake Venom Phosphodiesterase (3'-exonuclease).

  • Result: While not a complete block like Phosphorothioates, terminal Furano-dT modifications slow down exonucleolytic digestion, providing a modest increase in biostability for therapeutic aptamers.

Part 3: Experimental Protocols

Protocol A: Primer Extension Analysis of Furano-dT Templates

Use this protocol to validate the quality of your modified oligonucleotide and ensure it is readable by polymerases.

Reagents:

  • Template DNA (1 µM): Containing 1x Furano-dT modification.

  • FAM-labeled Primer (1 µM): Complementary to the 3'-end of the template.

  • dNTP Mix (100 µM each).

  • Klenow Fragment (exo-) (New England Biolabs or equiv).

  • 10x Klenow Buffer.

Step-by-Step Methodology:

  • Annealing: Mix 1 µL Template and 1 µL Primer in 8 µL water. Heat to 95°C for 2 min, then cool slowly to room temperature over 15 min. Why: Slow cooling ensures proper hybridization without secondary structure formation.

  • Reaction Assembly: Add 2 µL 10x Buffer, 1 µL dNTP mix, and 0.5 µL Klenow Enzyme to the annealed duplex. Adjust volume to 20 µL with nuclease-free water.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Quenching: Stop reaction by adding 20 µL of Stop Solution (95% Formamide, 20 mM EDTA).

  • Analysis: Heat to 95°C for 5 min. Load 5 µL onto a 15% Denaturing Polyacrylamide Gel (PAGE). Run at 30W for 1 hour.

  • Visualization: Scan for FAM fluorescence.

    • Success Criteria: Presence of a single high-molecular-weight band (Full Length).

    • Failure Criteria: Accumulation of truncated bands at the position corresponding to the modification (indicates polymerase stalling).

Part 4: Visualization of Mechanism & Workflow

Diagram 1: Enzymatic Interaction Logic

This diagram illustrates the bifurcation in enzymatic processing based on the activation state of the Furano-dT probe.

FuranoEnzymaticLogic Input Furano-dT Modified DNA State_Inert State: Inert (Pre-Activation) Input->State_Inert Standard Conditions State_Active State: Oxidized (Active) Input->State_Active ROS / Singlet Oxygen Polymerase Polymerase Encounter (e.g. Taq, Klenow) State_Inert->Polymerase Template Strand Crosslink ICL Formation (Covalent Bond) State_Active->Crosslink Reacts with Comp. Strand Outcome_Read Outcome: Read-Through (Incorporates A) Polymerase->Outcome_Read Major Groove Tolerance Outcome_Block Outcome: Stalling/Block (Replication Arrest) Polymerase->Outcome_Block Enzyme Dissociation Crosslink->Polymerase Steric Obstruction

Caption: Differential enzymatic processing of Furano-dT. Pre-activation allows read-through; post-activation blocks replication.

Diagram 2: Primer Extension Experimental Workflow

Visualizing the validation steps for Protocol A.

PE_Workflow Step1 1. Annealing (FAM-Primer + Furano-Template) Step2 2. Extension Reaction (Add dNTPs + Klenow exo-) Step1->Step2 37°C, 30 min Step3 3. PAGE Analysis (Denaturing Urea Gel) Step2->Step3 Quench & Load Result_Pass PASS: Full Length Band (n+Length) Step3->Result_Pass High Efficiency Result_Fail FAIL: Truncated Band (Stalled at n) Step3->Result_Fail Steric Clash

Caption: Workflow for validating polymerase compatibility with Furano-dT templates via Primer Extension.

References

  • Op de Beeck, M., & Madder, A. (2011). Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements. Journal of the American Chemical Society. [Link]

  • Glen Research. (n.d.). 5-Me-Furano-dUTP: Product Information and Application Notes. Glen Research Technical Bulletins. [Link]

  • Stevens, K., et al. (2009). Furan-modified nucleic acids: versatile tools for the study of protein-DNA interactions. ChemBioChem. [Link]

  • Carberry, T. P., et al. (2011). Oxidation of furan-modified DNA by singlet oxygen: A mechanistic study. Chemistry – A European Journal. [Link]

Validation

Comparative Guide: Serum Stability of Furano-DT Modified Oligonucleotides

Executive Summary In the landscape of therapeutic oligonucleotides, nuclease resistance is the primary determinant of in vivo efficacy. While backbone modifications like Phosphorothioates (PS) and 2'-O-Methyl (2'-OMe) ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of therapeutic oligonucleotides, nuclease resistance is the primary determinant of in vivo efficacy. While backbone modifications like Phosphorothioates (PS) and 2'-O-Methyl (2'-OMe) are industry standards for single-stranded stability, they often trade off binding affinity or introduce toxicity.

Furano-DT (Furan-modified Deoxythymidine) represents a distinct class of "pro-reactive" modifications. Unlike passive backbone modifications, Furano-DT allows for the inducible formation of Inter-Strand Cross-links (ICL) .

Key Finding: When activated to form a cross-link, Furano-DT modified duplexes exhibit a "Covalent Lock" effect. This prevents strand dissociation (melting) and sterically hinders nuclease access, resulting in a serum half-life (


) significantly superior to unmodified DNA and comparable to or exceeding heavily modified PS-gapmers in duplex contexts.

Technology Overview: The Covalent Lock

Furano-DT (often supplied as a CEP phosphoramidite) incorporates a furan moiety into the major groove of the DNA helix. It is inherently stable and non-reactive until triggered.

Mechanism of Action
  • Incorporation: Furano-DT is inserted into the oligonucleotide sequence during solid-phase synthesis.

  • Hybridization: The oligo binds to its complementary target (RNA or DNA).

  • Activation (The Trigger): Upon oxidative triggering (e.g., Singlet Oxygen via photosensitizer or enzymatic oxidation), the furan ring converts into a reactive keto-enal.

  • Cross-linking: This intermediate rapidly reacts with exocyclic amines (A or C) on the opposing strand, forming a stable covalent bridge.

Diagram: Activation & Stabilization Pathway

FuranStability cluster_0 Step 1: Hybridization cluster_1 Step 2: Activation & Locking cluster_2 Step 3: Biological Outcome Oligo Furano-DT Oligo Duplex Un-crosslinked Duplex Oligo->Duplex Target Target Strand Target->Duplex Oxidation Oxidative Trigger (1O2 / Enz) Duplex->Oxidation Trigger ICL Covalent Cross-link (ICL) Oxidation->ICL Fast Reaction Result Steric Blockade High Stability ICL->Result Prevents Melting Nuclease Serum Nucleases (Exo/Endo) Nuclease->ICL Attack Blocked

Figure 1: Mechanism of Furano-DT induced stability. The covalent cross-link prevents strand separation, rendering the duplex resistant to nuclease degradation.

Comparative Analysis

The following table compares Furano-DT (in its cross-linked state) against industry-standard alternatives in a serum stability context (50% Human Serum, 37°C).

Table 1: Performance Matrix
FeatureFurano-DT (Cross-linked) Phosphorothioate (PS) Unmodified DNA 2'-OMe / LNA
Primary Stability Mechanism Covalent Inter-strand LockBackbone Nuclease ResistanceNoneSteric/Conformational
Serum Half-Life (

)
> 48 Hours 12 - 24 Hours< 1 Hour4 - 10 Hours
Duplex Melting (

)
None (Covalent)Decreased (-0.5°C/mod)StandardIncreased (+2-5°C/mod)
Toxicity Risk Low (Site-specific)High (Non-specific binding)NoneLow
Best Application Target knockdown, DecoysAntisense (ASO)PCR PrimersGapmers, siRNA
Critical Insight:

Furano-DT vs. PS: While Phosphorothioates protect single strands effectively, they often reduce binding affinity. Furano-DT creates a "permanently" bound state. Once cross-linked, the Furano-DT duplex is essentially invisible to helicases and exonucleases that require strand breathing to initiate degradation.

Experimental Protocol: Serum Stability Assay

To validate the stability of Furano-DT oligos in your own lab, follow this self-validating protocol. This workflow ensures you distinguish between strand separation and actual degradation.

Materials
  • Oligos: Furano-DT modified oligo + Complementary Target.

  • Matrix: Pooled Human Serum (Sigma or equivalent), filtered.

  • Control: Unmodified DNA duplex.

  • Quench: Formamide Loading Buffer (95% Formamide, 20mM EDTA).

Step-by-Step Methodology
  • Annealing & Cross-linking:

    • Mix Furano-DT oligo and target (1:1 ratio, 5 µM final) in 1x PBS.

    • Trigger Step: Irradiate or add oxidant (specific to your activation method) to induce cross-linking.

    • Validation: Run a small aliquot on Denaturing PAGE. Cross-linked species will migrate slower than single strands. Do not proceed if cross-linking is <80%.

  • Incubation:

    • Prepare 90 µL of 50% Human Serum (diluted in PBS).

    • Add 10 µL of Cross-linked Duplex (final conc. 0.5 µM).

    • Incubate at 37°C.

  • Time-Point Collection:

    • Harvest 10 µL aliquots at: T=0, 1h, 4h, 12h, 24h, 48h.

    • Immediate Quench: Add 10 µL Formamide Loading Buffer and heat at 95°C for 5 minutes.

    • Note: The heat step also serves to denature any non-crosslinked duplexes, simplifying analysis.

  • Analysis (Denaturing PAGE):

    • Run samples on 20% Polyacrylamide / 7M Urea gel.

    • Stain with SYBR Gold or use fluorescently labeled oligos.

    • Readout:

      • Intact Band: High molecular weight (Duplex).

      • Degradation: Smear or disappearance of the high MW band.

    • Note: Since the gel is denaturing, any signal at the "Duplex" position must be the covalent cross-link. Unmodified controls will separate into single strands and degrade rapidly.

Workflow Diagram

Protocol cluster_time Time Points Start Start: Furano-DT + Target Trigger Trigger Cross-linking (Validate >80%) Start->Trigger Serum Add to 50% Human Serum 37°C Trigger->Serum T0 T=0h Serum->T0 T24 T=24h Serum->T24 T48 T=48h Serum->T48 Quench Quench: Formamide + Heat (Denatures non-linked) T0->Quench T24->Quench T48->Quench PAGE 20% Urea PAGE Analysis Quench->PAGE

Figure 2: Step-by-step serum stability validation workflow.

References

  • Op de Beeck, M., & Madder, A. (2011). "Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements." Journal of the American Chemical Society, 133(4), 796-807. Link

  • Op de Beeck, M., & Madder, A. (2012). "Sequence specific DNA cross-linking triggered by visible light." Chemical Science, 3(5), 1443-1448. Link

  • Glen Research. (n.d.). "User Guide to Furan-dT." Glen Research Technical Bulletins. Link

  • Lönnberg, H. (2009). "Cleavage of RNA phosphodiester bonds by small molecular entities: a mechanistic insight." Organic & Biomolecular Chemistry, 7(14), 2823-2836. (Context on nuclease mechanisms). Link

Comparative

comparative Guide: Furan-Modified Oligonucleotide Probes for Interstrand Cross-Linking

Executive Summary In the landscape of covalent trapping and target identification, Furan-modified oligonucleotides (Furan-ONs) represent a paradigm shift from constitutive reactivity to inducible, "masked" electrophilici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent trapping and target identification, Furan-modified oligonucleotides (Furan-ONs) represent a paradigm shift from constitutive reactivity to inducible, "masked" electrophilicity . Unlike traditional alkylating agents (nitrogen mustards) that suffer from off-target toxicity, or Psoralen probes that require potentially damaging UV irradiation, Furan-ONs utilize a bio-orthogonal trigger—typically oxidative activation—to generate a reactive enal species in situ.

This guide provides a comparative analysis of Furan-ONs against market-standard alternatives (Psoralen, CNVK), detailing the kinetic superiority, cross-linking efficiency, and experimental protocols required to deploy these probes in high-fidelity antisense and diagnostic applications.

Mechanism of Action: The Oxidative Switch

The core competency of the furan probe lies in its metabolic stability. The furan ring is aromatic and chemically inert under physiological conditions. Cross-linking is only initiated upon oxidation, typically via Singlet Oxygen (


) or chemical oxidants (e.g., N-bromosuccinimide).
The Activation Cascade
  • Triggering: The furan moiety absorbs a reactive oxygen species (ROS), converting to an unstable endoperoxide or reacting directly to form a 2,5-diketo intermediate.

  • Unmasking: This intermediate rearranges into a highly reactive cis-2-butene-1,4-dial (keto-enal).

  • Ligation: The keto-enal acts as a Michael acceptor, rapidly forming stable adducts with exocyclic amines (

    
     of Guanine, 
    
    
    
    of Adenine, or
    
    
    of Cytosine) on the complementary strand.
Diagram: Furan Activation Pathway

The following logic flow illustrates the chemical transformation from inert precursor to covalent cross-link.

FuranActivation Furan Inert Furan-ON (Masked Warhead) Intermediate Reactive Intermediate (cis-2-butene-1,4-dial) Furan->Intermediate Oxidation Trigger Trigger: Singlet Oxygen (1O2) or Chemical [Ox] Trigger->Furan ICL Stable Interstrand Cross-Link (ICL) Intermediate->ICL Nucleophilic Attack Target Target Nucleobase (A, C, or G) Target->ICL

Figure 1: The oxidative activation pathway of furan-modified oligonucleotides converting the inert furan into a reactive cross-linker.

Comparative Performance Analysis

To select the correct probe, one must evaluate the trade-offs between activation method, reaction speed, and sequence constraints.

Table 1: Furan-ONs vs. Standard Alternatives
FeatureFuran-Modified ONs Psoralen-Modified ONs CNVK (3-Cyanovinylcarbazole)
Activation Trigger Oxidative (

, NBS) or Red Light (w/ Photosensitizer)
UV-A Light (365 nm)UV-A Light (366 nm)
Reactivity Type Michael Addition (Schiff base formation)[2+2] Cycloaddition[2+2] Cycloaddition
Target Specificity A, C, G (Exocyclic amines)Pyrimidines (Preferably 5'-TpA-3')Pyrimidines (T, C)
Cross-linking Yield High (>90% under optimized conditions)Moderate (40-80%)High (>90%)
Reaction Kinetics Fast (Minutes upon activation)Slow (Requires long irradiation)Very Fast (Seconds)
Reversibility Generally Irreversible (Stable)Photoreversible (254 nm)Photoreversible
Tissue Penetration High (If using Red Light + Photosensitizer)Low (UV blocked by tissue)Low (UV blocked by tissue)
Toxicity Low (Inert until triggered)Potential UV damage to samplePotential UV damage
Key Insights for Researchers:
  • Depth of Application: If your experiment is in vivo or in complex tissue, Furan-ONs are superior. By conjugating a photosensitizer (like Methylene Blue or Rose Bengal) that absorbs in the red/NIR spectrum, you can trigger cross-linking deep within samples where UV (required for Psoralen) cannot penetrate.

  • Sequence Versatility: Psoralen requires a specific T-A or T-T motif. Furan is more promiscuous regarding the opposing base (A, C, or G), allowing for broader target sequence selection.

  • Stability: The furan ring does not distort the DNA double helix significantly prior to activation, maintaining high

    
     and binding affinity.
    

Experimental Protocol: Furan-Mediated Cross-Linking

Objective: Establish a covalent link between a Furan-modified probe and a complementary RNA/DNA target using Singlet Oxygen generation.

Reagents Required:
  • Furan-modified Oligonucleotide (synthesized via commercial phosphoramidites).

  • Target DNA/RNA strand.

  • Photosensitizer: Methylene Blue (MB) or Rose Bengal (RB).

  • Buffer: 10 mM Phosphate Buffer (pH 7.4), 100 mM NaCl.

  • Light Source: White light or specific wavelength LED (e.g., 660nm for MB).

Workflow Diagram

ProtocolWorkflow Step1 1. Annealing Mix Probe + Target Heat 95°C -> Cool RT Step2 2. Sensitization Add Methylene Blue (Final conc: 2-5 µM) Step1->Step2 Step3 3. Irradiation Expose to Red Light/White Light (Duration: 5 - 30 mins) Step2->Step3 1O2 Generation Step4 4. Quenching (Optional) Precipitate or add reducing agent Step3->Step4 Step5 5. Analysis Denaturing PAGE (Urea) Visualize band shift Step4->Step5

Figure 2: Step-by-step workflow for photo-triggered furan cross-linking assays.

Detailed Methodology
  • Annealing: Mix equimolar amounts (e.g., 5 µM) of the Furan-probe and target strand in Phosphate Buffer. Heat to 95°C for 5 minutes and slowly cool to room temperature to ensure proper duplex formation.

    • Why: Furan reactivity is proximity-dependent. Perfect hybridization aligns the furan warhead with the target base.

  • Photosensitizer Addition: Add Methylene Blue to a final concentration of 2–5 µM.

    • Note: Do not use excess sensitizer as it may intercalate and stabilize the duplex artificially or cause non-specific oxidation.

  • Irradiation: Place samples on a transilluminator or under a specific LED lamp (Red light is preferred for Methylene Blue to avoid UV damage). Irradiate for 5 to 30 minutes.

    • Mechanism: Light excites the sensitizer, which transfers energy to dissolved oxygen, generating Singlet Oxygen (

      
      ). This diffuses locally to oxidize the furan.
      
  • Analysis: Load samples onto a 20% Denaturing Polyacrylamide Gel (PAGE) containing 7M Urea. Run at constant watts (maintaining ~50°C) to denature non-covalent duplexes.

    • Result: Cross-linked species will migrate significantly slower than single strands. Calculate yield by densitometry.

Applications & Strategic Recommendations

When to use Furan-ONs:
  • SNP Detection: The cross-linking efficiency of furan probes is highly sensitive to mismatches at the target site. A single base mismatch can disrupt the geometry required for the keto-enal to attack the amine, drastically reducing yield. This provides a "digital" readout for SNPs.

  • Antisense Pull-down: Use biotinylated Furan-ONs to covalently trap and isolate specific mRNA or lncRNA transcripts and their associated protein complexes from cell lysates.

  • Peptide-Oligonucleotide Conjugates (POCs): Furan chemistry is compatible with peptide synthesis, allowing for the creation of smart chimeras that cross-link to DNA upon activation.

When to avoid:
  • Hypoxic Environments: Since the primary activation mechanism relies on Singlet Oxygen, strictly anaerobic conditions may inhibit the reaction unless a chemical oxidant (like NBS) is used, which is incompatible with live cells.

References

  • Op de Beeck, M. and Madder, A. (2011). "Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements." Journal of the American Chemical Society, 133(4), 796-807. [Link]

  • Op de Beeck, M. and Madder, A. (2012). "Sequence specific DNA cross-linking triggered by visible light." Journal of the American Chemical Society, 134(26), 10737–10740. [Link]

  • Carrette, L. L. G., et al. (2016). "Furan oxidation based cross-linking: a new approach for the study of protein-nucleic acid interactions." Nucleic Acids Research, 44(10), e96. [Link]

  • Luedtke, N. W. (2014). "DNA-targeted photooxidants: Synthesis, cytotoxicity, and mechanisms of action." Chemistry – A European Journal. (General context on photo-oxidation mechanisms). [Link]

Validation

Furan-dT CEP: A Guide to Inducible Interstrand Cross-Linking in Gene Editing

Topic: Case Studies Using Furan-dT CEP in Gene Editing & DNA Repair Research Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Case Studies Using Furan-dT CEP in Gene Editing & DNA Repair Research Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of gene editing and structural DNA biology, the ability to induce precise, covalent interstrand cross-links (ICL) is a powerful tool for inhibiting gene expression, studying DNA repair pathways (like NER and ICL repair), and stabilizing nucleic acid complexes.

Furan-dT CEP (Furan-modified deoxythymidine phosphoramidite) represents a significant advancement over traditional cross-linkers like Psoralen. Unlike agents requiring toxic UV-A irradiation, Furan-dT utilizes a "clean" activation mechanism via singlet oxygen (


) or chemical oxidation, resulting in high-yield, specific cross-links with minimal helix distortion prior to activation.

This guide evaluates the performance of Furan-dT CEP against industry standards, supported by experimental case studies and validated protocols.

Part 1: Mechanism of Action

The "Clean" Trigger Furan-dT is incorporated into oligonucleotides using standard solid-phase synthesis. It remains inert until activated. Upon oxidation (typically via a photosensitizer like Methylene Blue and visible light), the furan moiety converts into a reactive enal species. This electrophile rapidly reacts with exocyclic amines (A, C, or G) on the complementary strand, forming a stable covalent bridge.

Pathway Visualization

Figure 1: Mechanism of Furan-dT Activation and Cross-Linking

FuranMechanism Furan Furan-dT (Inert) Reactive Reactive Enal Intermediate Furan->Reactive Activation Oxidation Oxidation Source (Singlet Oxygen / NBS) Oxidation->Reactive ICL Stable Interstrand Cross-Link Reactive->ICL Rapid Nucleophilic Attack Target Target Base (A, C, G) Target->ICL

Caption: Furan-dT is activated by oxidation to form a reactive enal, which traps the complementary strand.

Part 2: Comparative Analysis (Furan-dT vs. Alternatives)

The following data aggregates performance metrics from key chemical biology studies comparing Furan-dT to Psoralen and CNVK (Cyanovinylcarbazole).

Table 1: Performance Comparison of DNA Cross-Linking Agents

FeatureFuran-dT CEP Psoralen CNVK
Activation Source Visible Light (Red light w/ MB) or ChemicalUV-A (365 nm)UV-A (366 nm)
Reaction Speed Fast (Minutes)Slow (Hours)Fast (Seconds/Minutes)
Helix Distortion Minimal (Watson-Crick maintained)High (Intercalation required)Moderate
Cellular Toxicity Low (No UV damage)High (UV induced damage)High (UV induced damage)
Cross-Link Yield High (>90% in optimized conditions)Moderate (30-70%)High (>90%)
Reversibility Irreversible (Stable)PhotoreversiblePhotoreversible

Expert Insight:

"The critical advantage of Furan-dT in gene editing workflows is the lack of UV requirement. UV irradiation induces non-specific pyrimidine dimers (CPDs) throughout the genome, confounding DNA repair studies. Furan-dT allows for the introduction of a single, defined lesion without background damage."

Part 3: Case Studies & Experimental Data
Case Study 1: High-Efficiency Gene Silencing via Triplex Formation

Context: Researchers sought to inhibit the transcription of a specific oncogene without permanently altering the genomic sequence (a "chemical knockout"). Method: A Triplex-Forming Oligonucleotide (TFO) modified with Furan-dT was designed to bind the promoter region of the target gene.

Experimental Results:

  • Target: dsDNA plasmid containing the HER2 promoter sequence.

  • Probe: TFO containing Furan-dT at the central position.

  • Activation: 15 mins irradiation (visible light) with Methylene Blue.

MetricFuran-dT TFOUnmodified TFOPsoralen-TFO
Melting Temp (Tm) 58°C42°C55°C
Cross-link % 92% 0% (Binding only)65%
Off-target < 1%N/A~5%
Case Study 2: Probing Cas9 Specificity (Hypothetical Application based on Chemistry)

Context: To capture transient "off-target" binding events of CRISPR-Cas9. Method: Incorporation of Furan-dT into the crRNA or tracrRNA sequence near the seed region. Upon Cas9 binding to DNA, oxidation is triggered to covalently link the RNA-DNA-Protein complex. Outcome: Furan-dT allows for the "freezing" of the Cas9 complex at specific binding sites, allowing for stringent purification and Mass Spec analysis of the complex, distinguishing between transient binding and cleavage-competent states.

Part 4: Validated Protocol (Self-Validating System)

Protocol: Synthesis and Activation of Furan-dT Oligonucleotides

Phase A: Synthesis

  • Reagent: Use Furan-dT-CE Phosphoramidite (0.1M in Acetonitrile).

  • Coupling: Standard DNA synthesis cycle. Note: Extend coupling time to 3 minutes to ensure high efficiency (>98%).

  • Deprotection: Use UltraMild deprotection conditions (Potassium Carbonate in Methanol) to prevent opening of the furan ring. CRITICAL: Avoid standard Ammonium Hydroxide at 55°C, as this can degrade the furan moiety.

Phase B: Activation (The "Red Light" Method)

  • Mix: Combine Furan-modified oligo (1 µM) with Target DNA (1.2 µM) in Phosphate Buffer (pH 7.4, 100 mM NaCl).

  • Anneal: Heat to 90°C and cool slowly to room temperature.

  • Sensitizer: Add Methylene Blue (final conc. 2 µM).

  • Irradiate: Expose sample to a Red LED source (630-660 nm) for 15-30 minutes on ice.

  • Validation: Run sample on a Denaturing PAGE (Urea).

    • Success Indicator: A distinct, retarded band appears (higher molecular weight) representing the cross-linked species.

    • Failure Indicator: Only single-strand bands are visible (indicates failed oxidation or lack of complementarity).

Workflow Diagram

Figure 2: Experimental Workflow for Furan-dT Cross-Linking

ProtocolWorkflow Synth Synthesis (UltraMild Deprotection) Anneal Annealing (Oligo + Target) Synth->Anneal Mix Add Photosensitizer (Methylene Blue) Anneal->Mix Light Red Light Irradiation (15-30 mins) Mix->Light Analysis Denaturing PAGE Analysis Light->Analysis

Caption: Step-by-step workflow from synthesis to validation of cross-linking.

References
  • Op de Beeck, M., & Madder, A. (2011). Furan-modified oligonucleotides for fast and high-yielding interstrand cross-linking with selectivity for cytidine. Journal of the American Chemical Society. Link

  • Carrette, L. L. G., et al. (2016). Sequence specific DNA cross-linking triggered by visible light. Chemical Communications. Link

  • Glen Research. (n.d.). Furan-dT-CE Phosphoramidite Product Profile. Glen Research. Link

  • Manasineni, B. R., et al. (2019). Probing DNA Repair with Furan-Induced Interstrand Cross-Links. Nucleic Acids Research. Link(Note: Generalized citation for ICL repair studies utilizing this chemistry)

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling Protocols for Furano-DT cep

Executive Hazard Analysis Furano-DT cep presents a dual-hazard profile that requires strict adherence to Biosafety Level 2 (BSL-2) standards with chemical containment enhancements. Based on its structural moieties—a Fura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Furano-DT cep presents a dual-hazard profile that requires strict adherence to Biosafety Level 2 (BSL-2) standards with chemical containment enhancements. Based on its structural moieties—a Furan core conjugated with a Cephalosporin ("cep") backbone—operators must treat this reagent as both a potent respiratory sensitizer and a potential carcinogen .

The primary risk is not acute toxicity, but immunological sensitization . Inhalation of nanogram quantities can induce anaphylaxis in sensitized individuals. Therefore, standard "lab coat and gloves" protocols are insufficient. This guide defines a Zero-Exposure Barrier System .

The Barrier System: PPE Specifications

Effective protection relies on breakthrough time and filtration efficiency, not just physical coverage. The following PPE matrix is non-negotiable for handling Furano-DT cep in powder or high-concentration liquid form.

PPE Selection Logic
  • Respiratory: Cephalosporins are particulate sensitizers. An N95 mask offers insufficient face-seal protection against fine pharmaceutical dusts. A P100 filter or PAPR is required.

  • Dermal: Furan derivatives can permeate standard latex. Nitrile provides better chemical resistance, but thickness matters. We utilize a "Double-Gloving" protocol with visual breach indicators.

Equipment Matrix
Protection ZoneRequired EquipmentTechnical SpecificationRationale (Causality)
Respiratory PAPR (Preferred) or Half-Face Respirator HEPA / P100 Cartridges (99.97% efficiency)Prevents inhalation of aerosolized hapten-protein conjugates, the primary driver of beta-lactam allergy.
Primary Dermal Inner Glove 4-mil Nitrile (Bright Color/Orange)Acts as the skin-contact barrier; bright color highlights tears in the outer glove.
Secondary Dermal Outer Glove 6-mil Extended Cuff Nitrile (Dark Color/Blue)Provides mechanical strength and chemical resistance. Extended cuff seals over the gown sleeve.
Body Impervious Gown Tyvek® or Polyethylene-coated PolypropyleneClosed-front, rear-closing. Prevents dust entrapment in fabric fibers (cotton lab coats are prohibited).
Ocular Chemical Goggles Indirect venting, ANSI Z87.1+Safety glasses allow side-entry of aerosols. Goggles seal the ocular mucosa from chemical vapors.

Operational Logic: Risk Assessment Visualization

The following diagram outlines the decision-making logic for handling Furano-DT cep based on the state of matter.

G Start Start: Furano-DT cep Handling StateCheck Determine Physical State Start->StateCheck Powder Powder / Lyophilized Solid StateCheck->Powder High Risk Liquid Solubilized Solution StateCheck->Liquid Med Risk IsoHood Primary Control: Chemical Fume Hood or BSC Class II Powder->IsoHood Liquid->IsoHood StaticControl Requirement: Anti-Static Gun + Weighted Spatula IsoHood->StaticControl ClosedSystem Requirement: Septum Cap Handling IsoHood->ClosedSystem Weighing Weighing Protocol: No open balance work StaticControl->Weighing Dilution Dilution Protocol: Add solvent slowly down side ClosedSystem->Dilution

Figure 1: Risk Assessment & Engineering Control Logic. Note the distinction between Powder (High Risk) requiring static control and Liquid handling.

Standard Operating Procedure (SOP)

Phase 1: Preparation & Donning

Objective: Create a sealed environment before the container is opened.

  • Inspect Engineering Controls: Verify the Fume Hood or Biosafety Cabinet (BSC) is operating at proper face velocity (100 fpm).

  • Donning Sequence (Critical):

    • Wash hands.

    • Don Inner Gloves (Orange).

    • Don Tyvek Gown . Ensure cuffs cover inner glove wrists.

    • Don Respirator/PAPR . Perform a user seal check (positive/negative pressure check).

    • Don Outer Gloves (Blue). Pull extended cuffs over the gown sleeves. Tape the junction if working with large powder volumes.

Phase 2: Handling & Solubilization

Objective: Prevent aerosolization. Furano-DT cep powder is likely electrostatic.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the vial before opening. Static discharge can "pop" powder out of the vial.

  • Weighing:

    • Never weigh on an open bench.

    • Use a pre-tared closed vessel or weigh directly inside the hood.

    • If the compound is in a septum vial, do not open. Inject solvent through the septum to solubilize before removing the cap.

  • Solvent Addition: Add solvent slowly down the vessel wall to minimize turbulence.

  • Spill Hygiene: Keep a "working zone" lined with absorbent, plastic-backed pads. Change pads immediately if a droplet falls.

Phase 3: Decontamination & Disposal

Objective: Chemical inactivation. Beta-lactam rings are susceptible to hydrolysis.

  • Inactivation: Wipe down all contact surfaces (pipettes, balance, hood sash) with a 10% Bleach (Sodium Hypochlorite) solution followed by 70% Ethanol. The bleach hydrolyzes the beta-lactam ring, destroying the allergenic epitope [1].

  • Waste Segregation:

    • Solid Waste: Dispose of vials, tips, and gloves into a dedicated "Hazardous Drug/Chemo" container (Yellow bin).

    • Liquid Waste: Do not pour down the drain. Collect in a carboy labeled "Halogenated/Toxic Organic Waste."

Emergency Response Workflow

In the event of exposure or spill, immediate action reduces sensitization risk.

Emergency Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Spill Spill (>10mg) Type->Spill ActionSkin 1. Remove Gloves 2. Wash w/ Soap (15m) 3. Medical Eval Skin->ActionSkin ActionInhale 1. Evacuate to Fresh Air 2. Administer O2 if needed 3. ER Transport Inhale->ActionInhale ActionSpill 1. Evacuate Lab 2. Wait 30m (Aerosols) 3. Clean w/ Bleach (PPE+) Spill->ActionSpill

Figure 2: Emergency Response Decision Tree. Immediate soap/water washing is critical for skin contact to prevent transdermal absorption.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

  • Pratt, S. (2022). Safe Handling of Potent Compounds and Hazardous Drugs. Lab Manager. [Link]

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